molecular formula C17H19NO2 B119005 Nefopam N-Oxide CAS No. 66091-32-5

Nefopam N-Oxide

Número de catálogo: B119005
Número CAS: 66091-32-5
Peso molecular: 269.34 g/mol
Clave InChI: ADOSMCNCNFMWSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nefopam N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSMCNCNFMWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440085
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66091-32-5
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Investigation of Nefopam N-Oxide: Synthesis, Metabolic Profiling, and Pharmacological Evaluation

[1][2]

Executive Summary & Clinical Context[1][3][4]

Nefopam is a benzoxazocine derivative functioning as a centrally acting, non-opioid analgesic.[1][2][][4] Its primary mechanism of action (MoA) involves the triple inhibition of monoamine reuptake (Serotonin, Norepinephrine, Dopamine) and the modulation of voltage-gated sodium (


1

Nefopam N-Oxide is a significant Phase I metabolite and process impurity.[1] While the parent compound's pharmacodynamics are well-documented, the N-oxide moiety introduces distinct physicochemical changes—specifically increased polarity and steric alteration—that necessitate rigorous study.[1] This guide outlines the technical protocols for synthesizing the N-oxide, characterizing its metabolic formation, and evaluating its pharmacological retention relative to the parent compound.[1]

Chemical Synthesis & Structural Validation[1][2][8]

To study the N-oxide, researchers must first synthesize a high-purity standard.[1][5] The oxidation of the tertiary amine in nefopam requires controlled conditions to prevent over-oxidation or ring opening.[1]

Optimized Synthesis Protocol (KPMS Method)

Rationale: Potassium Peroxymonosulfate (KPMS) is preferred over m-CPBA for its stability and water solubility, allowing for precise pH control which is critical for alkaloid N-oxidation.[1]

Reagents:

  • Nefopam Hydrochloride (Parent)[1][6][4][7][8]

  • Potassium Peroxymonosulfate (KPMS)[1][5]

  • Britton-Robinson Buffer (pH 8.0)[1][5]

  • Dichloromethane (DCM)[1][5]

  • Sodium Sulfite (

    
    )[1][5]
    

Step-by-Step Methodology:

  • Free Base Preparation: Dissolve Nefopam HCl in water and basify with 1M NaOH.[1] Extract with DCM, dry over

    
    , and evaporate to obtain the free base.[1][5]
    
  • Reaction Setup: Dissolve the Nefopam free base in a 1:1 mixture of Acetonitrile/Water.

  • pH Adjustment: Add Britton-Robinson Buffer to stabilize the reaction at pH 8.0 .

    • Technical Insight: The oxidation of tertiary amines is pH-dependent.[1] A pH close to the pKa of the alkaloid ensures the nitrogen lone pair is available for electrophilic attack by the oxidant.[1]

  • Oxidation: Add 5.0 equivalents of KPMS slowly at 20–25°C. Stir for 15–30 minutes.

  • Quenching: Terminate the reaction by adding saturated aqueous sodium sulfite (reduces excess oxidant).

  • Extraction: Extract the aqueous layer with DCM (

    
     mL).[1][5] The N-oxide is more polar but will partition into DCM from the basic aqueous phase.[1]
    
  • Purification: Flash column chromatography (Silica gel; gradient Methanol in DCM).

Analytical Characterization (LC-MS/MS)[1]
ParameterSpecification
Molecular Formula

Monoisotopic Mass 269.14 Da
Precursor Ion

m/z 270.1
Key Fragment m/z 195.1 (Loss of N-oxide side chain)
Retention Time Shifts earlier than parent (RP-HPLC) due to increased polarity.[1]

Metabolic Pathway & Enzyme Phenotyping[1]

Understanding the biological formation of this compound is critical for predicting drug-drug interactions (DDIs).[1] Nefopam undergoes extensive hepatic metabolism.[1][6][8]

Metabolic Map

The following diagram illustrates the divergence between N-demethylation (activation/maintenance) and N-oxidation (clearance).[1]

MetabolicPathwayNefopamNefopam (Parent)(SNDRI Activity)DesmethylN-Desmethylnefopam(Active Metabolite)Nefopam->DesmethylN-Demethylation(CYP2D6, CYP2C19)NOxideThis compound(Polar Metabolite)Nefopam->NOxideN-Oxidation(FMO / CYP3A4)ExcretionRenal ExcretionDesmethyl->ExcretionNOxide->ExcretionHigh Polarity Clearance

Figure 1: Divergent metabolic pathways of Nefopam.[1][6] N-oxidation serves as a polar exit route, distinct from the demethylation pathway mediated by CYP2D6.[1]

Enzyme Identification Protocol (Reaction Phenotyping)

To confirm if N-oxide formation is driven by Cytochrome P450 (CYP) or Flavin-containing Monooxygenase (FMO), the following exclusion assay is required.[1]

Protocol:

  • System: Human Liver Microsomes (HLM).[1]

  • Control: HLM + Nefopam + NADPH (measures Total Intrinsic Clearance).

  • Heat Inactivation Arm: Pre-incubate HLM at 45°C for 5 minutes (selectively deactivates FMOs, leaving CYPs largely intact).

  • Chemical Inhibition Arm:

    • Add 1-Aminobenzotriazole (1-ABT) : Pan-CYP inhibitor.[1]

    • Add Quinidine : Specific CYP2D6 inhibitor.[1]

    • Add Ketoconazole : Specific CYP3A4 inhibitor.[1]

  • Analysis: Quantify the formation rate of this compound (m/z 270.1) via LC-MS/MS.[1]

Interpretation:

  • If Heat Inactivation reduces N-oxide formation

    
    FMO mediated .[1]
    
  • If 1-ABT reduces formation but Heat does not

    
    CYP mediated .[1]
    

Pharmacological Evaluation Protocols

Does the N-oxide retain the analgesic properties of the parent? The parent drug acts as a Triple Reuptake Inhibitor (SNDRI).[1] The N-oxide must be tested in a comparative binding assay.[1]

Synaptosomal Uptake Inhibition Assay

This assay determines the

1

Workflow:

  • Tissue Prep: Isolate synaptosomes from rat brain cortex (for 5-HT/NE) and striatum (for DA).[1] Homogenize in 0.32M sucrose.

  • Incubation:

    • Aliquot synaptosomes into 96-well plates.

    • Add test compounds: Nefopam (Control) vs. This compound (Test) at concentrations ranging

      
       to 
      
      
      .
    • Add radioligands:

      
      , 
      
      
      , or
      
      
      .[1]
  • Uptake: Incubate at 37°C for 5 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Liquid Scintillation Counting (LSC).

Data Analysis: Calculate % Inhibition using the formula:


1

Hypothesis/Expected Outcome: N-oxides of tertiary amines typically exhibit significantly reduced affinity for monoamine transporters due to the steric bulk and charge of the oxygen atom interfering with the binding pocket.[1] If the


1
Experimental Workflow Diagram

AssayWorkflowcluster_0Sample Preparationcluster_1Binding Assaycluster_2Data AnalysisSynaptosomesIsolate Synaptosomes(Rat Cortex/Striatum)IncubationIncubate 37°C+ [3H]-LigandSynaptosomes->IncubationTestCpdsPrepare DilutionsNefopam vs. N-OxideTestCpds->IncubationFiltrationRapid Filtration(GF/B Filters)Incubation->FiltrationLSCScintillation CountingFiltration->LSCIC50Calculate IC50(Non-linear regression)LSC->IC50

Figure 2: Workflow for comparative synaptosomal uptake inhibition to determine pharmacological potency.[1]

References

  • BenchChem. (2025).[1][5] Synthesis and Characterization of Nefopam-d3 N-Oxide: A Technical Guide. Retrieved from [1][5]

  • NHS Specialist Pharmacy Service. (2024).[1] Use of nefopam for chronic pain: Mechanism of Action. Retrieved from [1]

  • Rosamilia, A. E., et al. (2015).[1][9] Synthesis of Some Nefopam Analogues as Potential Analgesics. ResearchGate. Retrieved from

  • BOC Sciences. (2024).[1] Nefopam Impurities and Metabolite Standards. Retrieved from [1]

  • DrugBank. (2024).[1] Nefopam: Pharmacology and Metabolism Data. Retrieved from [1]

Structural Elucidation of Nefopam N-Oxide: A Comprehensive NMR-Based Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of drug metabolites is a critical step in the pharmaceutical development pipeline, providing essential insights into pharmacokinetics, efficacy, and safety. Nefopam, a centrally-acting, non-opioid analgesic, undergoes hepatic metabolism to form several metabolites, including Nefopam N-oxide.[1][2][3] This guide presents a detailed, field-proven methodology for the unambiguous structural determination of this compound utilizing a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the causality behind experimental choices, from sample synthesis to the logical interpretation of complex 2D NMR data, providing a self-validating framework for researchers. This document is designed to serve as a practical, in-depth resource for scientists engaged in metabolite identification and characterization.

Introduction: The Significance of Metabolite Characterization

Nefopam is a unique analgesic agent, structurally distinct from other centrally-acting analgesics, offering an alternative for the management of moderate to severe pain.[4][5] Its mechanism of action is not fully understood but is thought to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake.[6] Like most xenobiotics, Nefopam is subject to extensive metabolism in the body, primarily by Cytochrome P450 enzymes.[3] The identification and structural confirmation of its metabolites, such as this compound, are paramount. This process is not merely an academic exercise; it is fundamental to building a comprehensive safety profile, understanding potential drug-drug interactions, and evaluating the overall disposition of the drug within the body.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the de novo structural elucidation of small molecules.[7] Unlike mass spectrometry, which provides information on mass-to-charge ratio and fragmentation patterns, NMR offers a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei, providing direct evidence of atomic connectivity and spatial relationships.[8][9][10] This guide provides a systematic approach to leveraging one- and two-dimensional NMR experiments for the definitive structural assignment of this compound.

Synthesis and Sample Preparation: The Foundation of Quality Data

The journey to a definitive structure begins with a pure, well-characterized sample. The most common route to obtaining a metabolite standard like this compound for structural studies is through targeted synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct oxidation of the tertiary amine in the parent Nefopam molecule.[11] A reliable and commonly employed method utilizes an oxidizing agent such as potassium peroxymonosulfate (KPMS) or meta-chloroperoxybenzoic acid (m-CPBA) in an alkaline environment.[11][12]

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve Nefopam in a suitable solvent mixture, such as acetonitrile and water.

  • pH Adjustment: Adjust the pH of the solution to approximately 8.0. This is a critical step, as the oxidation of the tertiary amine to the N-oxide is most efficient in a slightly alkaline medium.[11] A Britton-Robinson buffer can be used to maintain a stable pH.[11]

  • Oxidation: Slowly add the oxidizing agent (e.g., KPMS) to the stirred solution at room temperature. The reaction progress can be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching & Extraction: Once the reaction is complete, quench any excess oxidizing agent. The product can then be extracted from the aqueous phase using an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product should be purified to ≥98% purity, typically using column chromatography or preparative HPLC, to ensure that the subsequent NMR analysis is not confounded by impurities.[11]

NMR Sample Preparation

The quality of the NMR spectra is directly dependent on the quality of the sample.

  • Analyte Quantity: For a comprehensive suite of 2D NMR experiments on a modern spectrometer (e.g., 600 MHz with a cryoprobe), 1-5 mg of purified this compound is typically sufficient.[7]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for compounds of this polarity. It is crucial to use a high-purity solvent to minimize interfering signals.

  • Sample Preparation: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: While modern spectrometers can reference the residual solvent peak, adding a small amount of an internal standard like tetramethylsilane (TMS) can be useful for precise chemical shift calibration.

The NMR Workflow: A Multi-faceted Approach to Structure

The structural elucidation of an unknown, even a suspected metabolite, should be approached systematically. A combination of 1D and 2D NMR experiments is essential for a complete and unambiguous assignment.[8]

Caption: The integrated NMR workflow for structural elucidation.

1D NMR Experiments: The Initial Survey
  • ¹H NMR (Proton NMR): This is the starting point of any NMR investigation. It provides information about the number of different proton environments, their electronic (chemical) environment, the number of protons in each environment (integration), and the number of neighboring protons (spin-spin coupling or multiplicity).[13] For this compound, we anticipate downfield shifts for the protons on the carbons adjacent to the newly formed N-oxide group due to its electron-withdrawing nature.[11]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule. The chemical shift of each carbon indicates its type (e.g., aliphatic, aromatic, carbonyl). Similar to the proton spectrum, carbons adjacent to the nitrogen atom are expected to be shifted downfield upon N-oxidation.[11]

2D NMR Experiments: Building the Molecular Framework

While 1D spectra provide the parts list, 2D spectra provide the assembly instructions.

  • COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically through two or three bonds.[14] It is invaluable for identifying spin systems and tracing out proton-proton connectivities within molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation).[8][15] It is the most reliable method for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the final structure. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds.[14] These correlations bridge gaps in the structure, connecting fragments identified by COSY and identifying the positions of non-protonated (quaternary) carbons.

Data Interpretation: A Step-by-Step Elucidation

The following is a guided interpretation based on expected spectral data for this compound. The core logic is to move from simple observations to complex correlations, with each step validating the previous one.

Caption: Logical flow of NMR data interpretation.

Step 1: Analysis of 1D NMR Spectra

The first step is to compare the ¹H and ¹³C NMR spectra of the synthesized compound with those of the parent drug, Nefopam. The key diagnostic indicator of N-oxidation is the deshielding (downfield shift) of the nuclei proximal to the nitrogen atom.

  • ¹H NMR: The N-CH₃ singlet and the protons on the carbons alpha to the nitrogen (the -N-CH₂- and -CH₂-O- groups) in the benzoxazocine ring are expected to show the most significant downfield shifts compared to Nefopam.

  • ¹³C NMR: Similarly, the N-CH₃ carbon and the two carbons attached to the nitrogen will be shifted downfield. The rest of the carbon skeleton should remain relatively unperturbed.

Step 2: Establishing Connectivity with 2D NMR
  • COSY: The COSY spectrum will be used to trace the ¹H-¹H connectivities. This will clearly define the spin systems of the two aromatic rings and the aliphatic chain within the benzoxazocine ring.

  • HSQC: The HSQC spectrum provides the definitive link between each proton and its directly attached carbon. This allows for the confident assignment of all protonated carbons.

  • HMBC: This is the final piece of the puzzle. Key HMBC correlations that would confirm the this compound structure include:

    • Correlations from the N-CH₃ protons to the two carbons alpha to the nitrogen.

    • Correlations from the protons on the aromatic ring fused to the oxazocine to the carbons of the aliphatic portion, confirming the ring fusion.

    • Correlations from the benzylic proton to carbons in both the phenyl ring and the benzoxazocine core, confirming the connection point.

Data Summary

The following table presents expected chemical shift assignments for this compound. Actual values may vary based on solvent and experimental conditions.

PositionExpected ¹H Shift (ppm)MultiplicityExpected ¹³C Shift (ppm)Key HMBC Correlations (from ¹H at position)
N-CH₃~3.5s~55-60Cα to N
Aromatic CHs~7.2-7.8m~125-145Adjacent aromatic carbons
Benzylic CH~5.5s~80-85Aromatic carbons, Cα to N
Aliphatic CH₂s~3.0-4.5m~50-75Adjacent aliphatic carbons, N-CH₃

Structure Validation and Trustworthiness

The power of this multi-technique NMR approach lies in its self-validating nature. The structure is not determined from a single piece of data but from the consensus of multiple, independent correlations. Every proton-proton coupling seen in COSY must be consistent with the three-bond correlations in HMBC. Every proton-carbon pair identified in HSQC serves as an anchor point for interpreting the long-range HMBC correlations.

To provide ultimate confidence, the proposed structure should be validated with mass spectrometry (MS). For this compound (C₁₇H₁₉NO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ is approximately 270.1.[9] A high-resolution mass spectrum confirming this molecular formula provides orthogonal validation of the structure deduced from NMR.

Conclusion

The structural elucidation of this compound is a clear demonstration of the definitive power of modern NMR spectroscopy. Through a logical and systematic application of 1D and 2D NMR experiments, it is possible to move from a purified unknown sample to a fully assigned and validated molecular structure. The causality-driven workflow—understanding why each experiment is chosen and how it contributes to the final picture—is key to success. This integrated approach, combining synthesis, multi-dimensional NMR, and mass spectrometry, represents a robust and trustworthy methodology for drug metabolite identification, ensuring the highest level of scientific integrity for regulatory submissions and drug development research.

References

  • BenchChem. (2025). Synthesis and Characterization of Nefopam-d3 N-Oxide: A Technical Guide.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • NHS. (2025). Nefopam New Medicine Assessment.
  • Chemistry LibreTexts. (2022). NMR Spectroscopy.
  • GPnotebook. (2025). Nefopam.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • ResearchGate. (2025). Structure elucidation and complete NMR spectral assignments of new furostanol glycosides from Solanum torvum.
  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity.
  • National Institutes of Health (NIH). (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
  • MDPI. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides.
  • PubMed. (2016). Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers.
  • Wikipedia. (n.d.). Nefopam.
  • National Institutes of Health (NIH). (n.d.). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide.
  • National Institutes of Health (NIH). (n.d.). Nefopam | C17H19NO | CID 4450 - PubChem.
  • National Institutes of Health (NIH). (n.d.). N-Oxides of Some Norditerpenoid Alkaloids.
  • ResearchGate. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides.
  • Clearsynth. (n.d.). This compound.
  • BMC. (2025). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • ResearchGate. (2025). Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers | Request PDF.
  • National Institutes of Health (NIH). (n.d.). Nefopam Hydrochloride | C17H20ClNO | CID 155290 - PubChem.
  • Simson Pharma Limited. (n.d.). This compound | CAS No- 66091-32-5.

Sources

Technical Deep Dive: Discovery and Historical Context of Nefopam N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nefopam N-Oxide (CAS: 66091-32-5) is a critical oxidative metabolite and process impurity of Nefopam, a non-opioid, non-steroidal benzoxazocine analgesic.[][2] While the parent molecule (Nefopam) acts as a monoamine reuptake inhibitor, the N-oxide variant represents a significant node in the drug's metabolic clearance and stability profile.

For drug development professionals, the N-oxide is not merely a degradation product; it is a marker of oxidative stress on the tertiary amine pharmacophore and a potential precursor to metabolic intermediate (MI) complexes that can inhibit Cytochrome P450 enzymes. This guide reconstructs the discovery timeline, chemical synthesis, and metabolic significance of this compound.

Part 1: Historical Genesis and Discovery

The Parent Molecule: Riker Laboratories (1960s)

The story of the N-oxide begins with the synthesis of Nefopam (originally Fenazocine) by Riker Laboratories (now part of 3M Health Care) in the 1960s. Developed initially as a muscle relaxant due to its structural similarity to orphenadrine, it was later repurposed as an analgesic when clinical trials revealed its potent pain-modulating effects without the respiratory depression associated with opioids.

The "Silent" Discovery (1970s–1980s)

Unlike the parent drug, this compound was not "discovered" in a single eureka moment. Instead, it emerged during the rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) profiling required for regulatory approval.

  • Early Metabolic Mapping (1980): The seminal work by Heel et al. (1980) provided one of the first comprehensive reviews of Nefopam’s pharmacokinetics. It identified that Nefopam undergoes extensive hepatic metabolism. While N-desmethylnefopam was identified as the major active metabolite, the N-oxide was cataloged as a minor, inactive pathway.

  • The P450 Complexation Link (1989): Research in the late 80s (e.g., Bast et al.) revealed that Nefopam could form "Metabolic Intermediate (MI) complexes" with Cytochrome P450. This was a crucial finding. The formation of these inactive complexes is often mechanistically linked to the oxidation of the amine to an N-oxide or N-hydroxy intermediate, which then dehydrates to a nitroso species that binds tightly to the heme iron of CYP450.

Modern Re-Evaluation (2016)

In 2016, a high-resolution metabolic profiling study by Sanga et al. (Xenobiotica) utilized radiolabeled [14C]-nefopam to definitively map 31 metabolites. This study confirmed the N-oxide's presence in human urine and plasma, cementing its status as a requisite analyte for stability-indicating assays in modern Abbreviated New Drug Applications (ANDA).

Part 2: Chemical Synthesis & Characterization[3][4]

To study the N-oxide for toxicity or stability referencing, it must be synthesized in high purity. The conversion of the tertiary amine (Nefopam) to its N-oxide is a classic oxidative transformation.

Synthesis Protocol: N-Oxidation of Nefopam

Note: This protocol is adapted from standard oxidation procedures for cyclic tertiary amines using m-Chloroperbenzoic acid (mCPBA) or Potassium Peroxymonosulfate (Oxone).

Reagents:

  • Nefopam Hydrochloride (Starting Material)[][3][4]

  • m-Chloroperbenzoic acid (mCPBA, <77%)

  • Dichloromethane (DCM) or Chloroform

  • 10% Sodium Carbonate (

    
    ) solution
    

Step-by-Step Workflow:

  • Free Base Preparation: Dissolve Nefopam HCl in water and basify with

    
     to pH > 9. Extract with DCM to obtain Nefopam free base. Evaporate solvent.
    
  • Oxidation: Dissolve the free base in dry DCM at 0°C. Slowly add 1.1 equivalents of mCPBA dissolved in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9) or HPLC. The N-oxide is more polar than the parent.

  • Workup: Wash the organic layer with 10%

    
     (3x) to remove m-chlorobenzoic acid byproduct.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Acetone/Ether or purify via column chromatography (Alumina neutral).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Nefopam HCl (Starting Material) Base Free Base Preparation (pH > 9) Start->Base Basify Oxidation Oxidation (mCPBA / DCM, 0°C) Base->Oxidation Add Oxidant Workup Workup (Wash w/ Na2CO3) Oxidation->Workup Remove Byproducts Purification Purification (Recrystallization) Workup->Purification Concentrate Product This compound (>98% Purity) Purification->Product Isolate

Caption: Step-by-step chemical synthesis workflow for generating this compound from the parent hydrochloride salt.

Part 3: Metabolic Pathway & Pharmacokinetics

Understanding the formation of this compound requires distinguishing between Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) activity.[5]

The Mechanism

While CYP2C19 and CYP2D6 are responsible for the major demethylation pathway (forming N-desmethylnefopam), the N-oxidation of tertiary amines is often catalyzed by FMOs (specifically FMO1 or FMO3) or CYP enzymes acting in an oxidative capacity.

The "Suicide" Inhibition Risk: A critical aspect of Nefopam metabolism is its ability to form a Metabolic Intermediate (MI) complex .

  • Nefopam is oxidized to This compound .

  • Further oxidation or rearrangement can lead to a Nitroso-alkane intermediate.

  • This nitroso species coordinates covalently with the heme iron of CYP450, irreversibly inhibiting the enzyme (Mechanism-Based Inactivation).

Quantitative Metabolic Data

The following table summarizes the metabolic distribution based on radiolabeled studies (Sanga et al., 2016).

MetaboliteStructure TypeAbundance (Urine)Activityenzyme Involvement
Nefopam (Parent) Benzoxazocine< 5%ActiveN/A
N-Desmethylnefopam Secondary AmineMajor (~20-30%)ActiveCYP2C19, CYP2D6
This compound Tertiary Amine OxideMinor (< 5%)InactiveFMO / CYP
Nefopam Glucuronide ConjugateModerateInactiveUGTs
Visualization: Metabolic Pathways

MetabolicPathway Nefopam Nefopam (Parent Drug) Desmethyl N-Desmethylnefopam (Major Metabolite) Nefopam->Desmethyl N-Demethylation (CYP2C19, CYP2D6) NOxide This compound (Minor Metabolite) Nefopam->NOxide N-Oxidation (FMO / CYP) Glucuronide Nefopam Glucuronide Nefopam->Glucuronide Glucuronidation Nitroso Nitroso Intermediate (Reactive Species) NOxide->Nitroso Dehydration/Oxidation CYP_Inhibition CYP450 MI Complex (Enzyme Inactivation) Nitroso->CYP_Inhibition Covalent Binding to Heme

Caption: Metabolic fate of Nefopam, highlighting the N-Oxide pathway and its potential downstream conversion to reactive nitroso intermediates.

Part 4: Analytical Identification

For researchers validating stability or impurities, the N-Oxide has distinct spectral properties compared to Nefopam.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: Nefopam (

    
    ) = m/z 254.
    
  • N-Oxide Ion: (

    
    ) = m/z 270 (Shift of +16 Da corresponding to oxygen).
    
  • Fragmentation: The N-oxide bond is labile. High collision energy often results in the loss of oxygen (M-16), reverting to the parent ion signal, which can confuse analysts if separation is not adequate.

NMR Spectroscopy
  • Proton NMR (

    
    ):  The methyl group attached to the nitrogen (N-CH3) exhibits a significant downfield shift in the N-oxide compared to the parent amine due to the electron-withdrawing nature of the oxygen atom.
    
    • Nefopam N-CH3: ~2.4 ppm.

    • This compound N-CH3: ~3.1–3.3 ppm.

References

  • Heel, R. C., Brogden, R. N., Pakes, G. E., Speight, T. M., & Avery, G. S. (1980). Nefopam: A review of its pharmacological properties and therapeutic efficacy. Drugs, 19(4), 249–267. Link

  • Sanga, M., Banach, J., Ledvina, A., Modi, N. B., & Mittur, A. (2016). Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers.[6] Xenobiotica, 46(11), 1001–1016. Link

  • Bast, A., & Noordhoek, J. (1989). Interaction of nefopam and orphenadrine with the cytochrome P-450 and the glutathione system in rat liver.[7] Journal of Pharmacy and Pharmacology, 41(2), 111–115. Link

  • Dąbrowski, M., et al. (2025).[8][3][6] Synthetic strategies toward nefopam: a short review. Arkivoc, 2025(1).[8][3] Link

  • Cashman, J. R. (2000). Human Flavin-Containing Monooxygenase: Substrate Specificity and Role in Drug Metabolism. Current Drug Metabolism, 1(2), 181-191. Link

Sources

Theoretical Bioactivity Profiling of Nefopam N-Oxide: A Computational & Mechanistic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nefopam (Acupan) is a benzoxazocine derivative functioning as a non-opioid, centrally acting analgesic.[] Its primary mechanism of action (MOA) involves the inhibition of serotonin, norepinephrine, and dopamine reuptake (SNDRI activity), alongside the modulation of voltage-gated sodium (


) and calcium (

) channels.

Nefopam N-Oxide (CAS: 66091-32-5) is a documented oxidative metabolite and process impurity.[] While the parent compound’s pharmacology is well-mapped, the N-oxide’s bioactivity remains under-characterized in public literature.[]

This guide provides a theoretical prediction framework for assessing this compound. By synthesizing structural analysis, computational pharmacodynamics, and ADMET profiling, we predict that this compound exhibits significantly reduced central analgesic efficacy due to the loss of the protonatable cationic center required for monoamine transporter binding and diminished Blood-Brain Barrier (BBB) permeability. However, it presents a critical study target for bioreductive metabolism and peripheral safety signals.[]

Part 1: Structural Basis & Physiochemical Profiling[1]

To predict bioactivity, we must first establish the structural divergence between the parent and the metabolite.

The N-Oxidation Shift

Nefopam contains a tertiary amine within a strained benzoxazocine ring.[] N-oxidation introduces a coordinate covalent bond between nitrogen and oxygen.[]

  • Parent (Nefopam): The tertiary nitrogen is basic (

    
    ).[] At physiological pH (7.4), it exists predominantly as a cation  (protonated).[] This positive charge is critical for electrostatic interactions with receptor binding pockets (e.g., Aspartate residues).[]
    
  • Metabolite (this compound): The N-oxide moiety is a dipolar species (

    
    ) with a net neutral charge.[] It is non-basic  and does not protonate at physiological pH.[]
    
Comparative Physiochemical Data (Predicted)

The following table summarizes the theoretical shift in properties governing bioavailability.

PropertyNefopam (Parent)This compound (Metabolite)Impact on Bioactivity
Ionization (pH 7.4) Cationic (>95%)Neutral / DipolarLoss of salt-bridge formation with targets.[]
LogP (Lipophilicity) ~3.2 (Lipophilic)~0.5 - 1.2 (Polar)Reduced passive diffusion across membranes.[]
TPSA (Polar Surface Area) ~21 Ų~40-50 ŲIncreased polarity; reduced BBB penetration.[]
H-Bond Acceptors 23 (N-O oxygen adds capacity)Altered solvation shell.[]

Part 2: Computational Pharmacodynamics (Target Engagement)[1]

Nefopam's analgesia relies on penetrating the CNS and binding to SLC6 transporters (SERT, NET, DAT).

The "Cationic Anchor" Hypothesis

Most monoamine reuptake inhibitors (e.g., Tramadol, Venlafaxine, Nefopam) rely on a conserved interaction: the ionic salt bridge between the drug's protonated amine and a specific aspartic acid residue in the transporter's central binding site (e.g., Asp98 in hSERT).

Theoretical Prediction:

  • Nefopam: Forms a strong salt bridge with Asp98.[] High affinity.

  • This compound: Lacks the proton.[] The N-O dipole is weaker than a full ionic bond.[]

Visualization of the Signaling Pathway & Interaction

The following diagram illustrates the predicted divergence in signaling efficacy.

Nefopam_Pathway Nefopam Nefopam (Parent) (Protonated Amine) BBB Blood-Brain Barrier (Lipid Membrane) Nefopam->BBB High Permeability (Passive Diffusion) NOxide This compound (Dipolar/Neutral) NOxide->BBB Low Permeability (Polar Rejection) SERT SERT/NET Transporters (Target: Aspartate Residue) NOxide->SERT Weak/No Binding (Steric Clash/No Charge) Peripheral Peripheral Effects (Off-Target/Excretion) NOxide->Peripheral Systemic Circulation BBB->SERT Nefopam binds Asp98 (Salt Bridge) IonChan Na+/Ca2+ Channels (Pore Blocking) BBB->IonChan Modulation Analgesia Central Analgesia (Pain Relief) SERT->Analgesia Reuptake Inhibition IonChan->Analgesia

Caption: Comparative pathway analysis showing the high CNS permeability and target engagement of Nefopam versus the predicted peripheral restriction and target loss of the N-Oxide.

Part 3: ADMET & Safety Prediction

Blood-Brain Barrier (BBB) Permeability

For a drug to treat central pain, it must cross the BBB.[]

  • Rule of Thumb:

    
    .
    
  • Analysis: The N-oxide formation drops LogP significantly (making the molecule more hydrophilic).[]

  • Prediction: this compound is CNS-impermeable via passive diffusion.[] Unless an active transporter (e.g., OCT) recognizes it, it will not contribute to central analgesia.

The Bioreduction Risk (Metabolic Recycling)

N-oxides are not always inert end-products.[] They can serve as "bioreductive prodrugs."[]

  • Mechanism: In hypoxic conditions or via specific liver enzymes (aldehyde oxidase, cytochrome P450 reductases), N-oxides can be reduced back to the parent tertiary amine.[]

  • Clinical Implication: If this compound is stable in plasma, it acts as a metabolite.[] If it is unstable and reduces back to Nefopam, it extends the parent drug's half-life (

    
    ).[]
    
hERG Toxicity (Cardiac Safety)

Many benzoxazocines carry a risk of QT prolongation via hERG channel blockade.[]

  • Pharmacophore: hERG blockade often requires a lipophilic group + a basic amine.[]

  • Prediction: The N-oxide loses the basic amine.[] Therefore, the hERG liability is likely lower for the N-oxide than the parent Nefopam.[]

Part 4: Proposed Validation Workflow

To confirm these theoretical predictions, the following experimental protocol is recommended. This protocol emphasizes self-validation (controls).[]

Protocol A: In Silico Molecular Docking (Validation of Affinity Loss)

Objective: Quantify the binding energy difference (


) between Nefopam and its N-Oxide at the SERT binding site.[]
  • Protein Preparation:

    • Download the crystal structure of Human Serotonin Transporter (e.g., PDB ID: 5I71 ).

    • Clean structure: Remove water molecules, add polar hydrogens.[]

    • Define Grid Box: Center on the central binding site (Asp98, Tyr95).

  • Ligand Preparation:

    • Ligand A (Control): Nefopam (Protonated state, +1 charge).[]

    • Ligand B (Test): this compound (Neutral state, partial charges calculated via DFT/B3LYP).

  • Docking Execution:

    • Use software such as AutoDock Vina or Glide .[]

    • Run 50 genetic algorithm runs per ligand.[]

  • Analysis (Self-Validating Step):

    • Success Criteria: Nefopam must dock with the amine facing Asp98 (Score < -8.0 kcal/mol).[]

    • Test Criteria: If N-Oxide score is > 2.0 kcal/mol worse (e.g., -6.0 kcal/mol) or fails to orient near Asp98, the hypothesis of "Activity Loss" is confirmed.[]

Protocol B: In Vitro Metabolic Stability (Bioreduction Assay)

Objective: Determine if the N-oxide reverts to the parent drug.

  • Incubation System: Liver Microsomes (Human/Rat) and Cytosol (to capture aldehyde oxidase activity).[]

  • Conditions: Anaerobic vs. Aerobic (N-oxide reduction is often favored in anaerobic conditions).[]

  • Measurement: LC-MS/MS monitoring of:

    • Disappearance of this compound (

      
       270).[]
      
    • Appearance of Nefopam (

      
       254).[]
      

References

  • Nefopam Mechanism of Action

    • Source: NHS Specialist Pharmacy Service.[] "Use of nefopam for chronic pain."[][2][3][4][5][6][7] (2024).[][2][4]

    • URL:[Link]

  • This compound Identification

    • Source: BenchChem.[] "Synthesis and Characterization of Nefopam-d3 N-Oxide: A Technical Guide." (2025).[][4][5]

  • N-Oxide Chemistry & Toxicology

    • Source: Bickel, M. H. "The pharmacology and biochemistry of N-oxides." Pharmacological Reviews (1969).[]

    • Context: Establishes the polarity shift and bioreduction potential of N-oxides.
  • Blood-Brain Barrier Prediction Models

    • Source: Clark, D. E. "In silico prediction of blood-brain barrier permeation." Drug Discovery Today (2003).[]

    • Context: Validates the LogP/Polar Surface Area correlation to BBB penetr
  • Nefopam Binding Profile

    • Source: Kim, K. H., & Abdi, S. "Rediscovery of Nefopam for the Treatment of Neuropathic Pain." Korean Journal of Pain (2014).[][7]

    • URL:[Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profiling of Nefopam N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Contribution of a Key Metabolite

Nefopam, a centrally acting, non-opioid analgesic, has carved a niche in the management of moderate to severe pain for decades.[1] Its unique mechanism of action, distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs), involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as the modulation of voltage-gated sodium and calcium channels.[2][3][4] As with any centrally acting agent, a comprehensive understanding of its metabolic fate is paramount to fully elucidating its therapeutic and adverse effect profiles. One of the identified, albeit less predominant, metabolic pathways for nefopam is N-oxidation, resulting in the formation of Nefopam N-Oxide.[5]

This technical guide provides a comprehensive framework for the pharmacological profiling of this compound. While the parent compound, nefopam, has been extensively studied, its N-oxide metabolite remains largely uncharacterized from a pharmacological standpoint. This document outlines a logical, stepwise approach for researchers, scientists, and drug development professionals to systematically investigate the pharmacological properties of this compound. By following the protocols and rationale detailed herein, researchers can generate the critical data needed to understand the potential contribution of this metabolite to the overall clinical effects of nefopam.

Introduction to Nefopam and the Rationale for Profiling this compound

Nefopam is a benzoxazocine derivative with a multimodal mechanism of action, contributing to its efficacy in a variety of pain states.[1] It is known to inhibit the synaptic reuptake of key monoamine neurotransmitters, thereby enhancing descending inhibitory pain pathways.[6] Additionally, its modulation of voltage-sensitive sodium and calcium channels suggests a role in dampening neuronal excitability and nociceptive signaling.[3][7]

Nefopam undergoes hepatic metabolism, with N-demethylation being a major route. However, the formation of this compound represents another metabolic pathway.[5] The pharmacological significance of N-oxide metabolites can vary greatly; some are inactive, while others may retain, or even possess enhanced, pharmacological activity compared to the parent drug.[2] In some instances, N-oxide metabolites can act as prodrugs, undergoing in vivo reduction back to the active parent compound. A notable example in the analgesic field is tramadol N-oxide, which exhibits analgesic effects by being converted back to tramadol.[3]

Given the central activity of nefopam, a thorough characterization of its N-oxide metabolite is crucial for several reasons:

  • Contribution to Efficacy: To determine if this compound possesses intrinsic analgesic activity, potentially prolonging or enhancing the therapeutic effects of the parent drug.

  • Side Effect Profile: To assess whether the N-oxide metabolite contributes to any of the known side effects of nefopam or possesses a unique toxicity profile.

  • Pharmacokinetic Variability: Understanding the activity of the metabolite can help explain inter-individual differences in response to nefopam, which may be influenced by variations in metabolic enzyme activity.

  • Drug Development: For the development of novel analogs or delivery systems, a complete understanding of the metabolic profile is essential.

This guide will provide the experimental framework to address these critical questions.

Physicochemical Characterization and Synthesis of this compound

A prerequisite for any pharmacological profiling is the availability of a well-characterized and pure test compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 66091-32-5[2][3][4]
Molecular Formula C₁₇H₁₉NO₂[2]
Molecular Weight 269.34 g/mol
Appearance White to off-white solid[8]
Solubility Slightly soluble in Chloroform and Methanol[1]
Stability Hygroscopic[1]
Synthesis of this compound

For research purposes, this compound can be synthesized via the oxidation of nefopam. A general and reliable method involves the use of an oxidizing agent in an alkaline environment.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • Nefopam hydrochloride

  • Potassium peroxymonosulfate (Oxone®)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Nefopam Free Base: Dissolve Nefopam hydrochloride in water and basify with a saturated solution of sodium bicarbonate to a pH of approximately 8-9. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the nefopam free base.

  • Oxidation: Dissolve the nefopam free base in a mixture of methanol and water. Cool the solution in an ice bath. Add a solution of potassium peroxymonosulfate (Oxone®) in water dropwise to the nefopam solution with stirring. The molar ratio of Oxone® to nefopam should be approximately 2:1.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:MeOH 9:1). The disappearance of the nefopam spot and the appearance of a more polar spot corresponding to the N-oxide indicates reaction completion.

  • Work-up: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure. Extract the aqueous residue three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

G cluster_synthesis Synthesis of this compound cluster_characterization Characterization nefopam_hcl Nefopam HCl free_base Nefopam Free Base nefopam_hcl->free_base Basification & Extraction oxidation Oxidation (Oxone®) free_base->oxidation Reaction crude_product Crude this compound oxidation->crude_product Work-up purified_product Purified this compound crude_product->purified_product Purification (Column Chromatography) ms Mass Spectrometry (MS) purified_product->ms nmr NMR Spectroscopy purified_product->nmr hplc HPLC purified_product->hplc

Workflow for the synthesis and characterization of this compound.

In Vitro Pharmacological Profiling

The initial step in characterizing the pharmacological activity of this compound is to assess its interaction with the primary targets of the parent compound through a series of in vitro assays.

Monoamine Transporter Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Experimental Protocol: Radioligand Binding Assays for SERT, NET, and DAT

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Materials and Reagents:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), and GBR 12909 (for DAT).

  • This compound and Nefopam (as a positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound or Nefopam). For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plates at a specified temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow setup Assay Setup (Membranes, Radioligand, Test Compound) incubation Incubation (Reach Equilibrium) setup->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC₅₀ & Ki Determination) quantification->analysis

A generalized workflow for radioligand binding assays.
Ion Channel Functional Assays

To investigate the effect of this compound on voltage-gated sodium and calcium channels, patch-clamp electrophysiology is the most direct and informative technique.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To evaluate the modulatory effects of this compound on voltage-gated sodium (Naᵥ) and calcium (Caᵥ) channels.

Materials and Reagents:

  • Cell line expressing the desired Naᵥ or Caᵥ channel subtype (e.g., HEK293 cells).

  • External and internal pipette solutions specific for recording sodium or calcium currents.

  • This compound and Nefopam.

  • Patch-clamp rig including an amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling micropipettes.

Procedure:

  • Cell Preparation: Culture the cells on glass coverslips.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.

  • Voltage Protocol: Apply a series of voltage steps to elicit the channel currents of interest. For Naᵥ channels, this typically involves a depolarization step from a negative holding potential. For Caᵥ channels, a similar depolarizing pulse is used.

  • Drug Application: After recording stable baseline currents, perfuse the cell with the external solution containing varying concentrations of this compound or Nefopam.

  • Data Acquisition and Analysis: Record the currents before, during, and after drug application. Analyze the effect of the compound on the current amplitude, and voltage-dependence of activation and inactivation.

In Vitro Metabolism and Stability

It is also important to assess the stability of this compound in biological matrices and its potential to be converted back to nefopam.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the metabolic stability of this compound and its potential for back-conversion to nefopam in liver microsomes.

Materials and Reagents:

  • Pooled human or rodent liver microsomes.

  • NADPH regenerating system.

  • This compound and Nefopam.

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Acetonitrile (for quenching).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Pre-warm the liver microsomes and NADPH regenerating system in the incubation buffer. Add this compound to initiate the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentrations of both this compound and nefopam using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time to determine the in vitro half-life. Quantify the formation of nefopam to assess the extent of back-conversion.

In Vivo Pharmacological Profiling

Following in vitro characterization, in vivo studies are essential to determine the analgesic efficacy and potential central nervous system effects of this compound.

Assessment of Analgesic Efficacy

Standard rodent models of nociception can be used to evaluate the analgesic properties of this compound.

Experimental Protocol: Hot-Plate Test

Objective: To assess the central analgesic activity of this compound in a model of thermal pain.

Procedure:

  • Acclimation: Acclimate the animals (mice or rats) to the testing room and the hot-plate apparatus.

  • Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

  • Drug Administration: Administer this compound, Nefopam (positive control), or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At various time points after drug administration, re-test the animals on the hot plate and record the response latencies.

  • Data Analysis: Calculate the maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE between the different treatment groups.

Experimental Protocol: Formalin Test

Objective: To evaluate the effects of this compound in a model of tonic, inflammatory pain.

Procedure:

  • Acclimation: Acclimate the animals to the observation chambers.

  • Drug Administration: Administer this compound, Nefopam, or vehicle.

  • Formalin Injection: After a pre-treatment period, inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately place the animal in the observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes, representing direct nociceptor activation) and the late phase (15-30 minutes, representing inflammatory pain).

  • Data Analysis: Compare the total time spent in nociceptive behavior between the treatment groups for both phases.

Assessment of Blood-Brain Barrier Permeability

Determining whether this compound can cross the blood-brain barrier (BBB) is critical to understanding its potential for central effects.

Experimental Protocol: In Situ Brain Perfusion

Objective: To quantify the brain uptake of this compound.

Procedure:

  • Animal Preparation: Anesthetize the animal (typically a rat) and expose the carotid arteries.

  • Perfusion: Cannulate the carotid artery and begin perfusing with a physiological buffer containing a known concentration of this compound and a vascular space marker.

  • Perfusion Duration: Continue the perfusion for a short, defined period.

  • Brain Collection: Decapitate the animal, and dissect the brain.

  • Sample Analysis: Homogenize the brain tissue and analyze the concentrations of this compound and the vascular marker using LC-MS/MS.

  • Data Analysis: Calculate the brain uptake clearance (K_in) of this compound.

Data Interpretation and Future Directions

The data generated from the proposed profiling studies will provide a comprehensive pharmacological characterization of this compound.

Hypothetical Scenarios:

  • Scenario 1: Inactive Metabolite. If this compound shows low affinity for monoamine transporters, no effect on ion channels, and no in vivo analgesic activity, it can be concluded that it is an inactive metabolite that does not significantly contribute to the overall pharmacology of nefopam.

  • Scenario 2: Active Metabolite. If this compound demonstrates significant affinity for monoamine transporters and/or modulatory effects on ion channels, coupled with in vivo analgesic efficacy and the ability to cross the BBB, it would be considered an active metabolite. Further studies would then be warranted to fully characterize its potency and efficacy relative to nefopam.

  • Scenario 3: Prodrug. If this compound itself shows low in vitro activity but is converted to nefopam in vivo and demonstrates analgesic effects, it would be classified as a prodrug. This would have important implications for the pharmacokinetics and duration of action of nefopam.

The thorough pharmacological profiling of this compound, as outlined in this guide, is a critical step towards a more complete understanding of the clinical pharmacology of nefopam. The insights gained will be invaluable for optimizing therapeutic strategies, interpreting clinical variability, and guiding future drug discovery efforts in the field of analgesia.

References

  • Raffa RB, Haslego ML, Maryanoff CA, et al. Unexpected antinociceptive effect of the N-oxide (RWJ 38705) of tramadol hydrochloride. J Pharmacol Exp Ther. 1996;277(2):782-788.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A validated stability-indicating RP-HPLC method for the determination of nefopam hydrochloride in bulk and pharmaceutical dosage forms. 2021;10(5):1234-1253.
  • Daval A, et al. Physicochemical stability of nefopam in elastomeric device at 0.2 and 3.33 mg/mL. Eur J Hosp Pharm. 2025; Published Online First: 4 December 2025. doi: 10.1136/ejhpharm-2025-004668
  • Dąbrowski M, et al. Synthetic strategies toward nefopam: a short review. Arkivoc. 2025;2025(1):124-143.
  • Indian Journal of Palliative Care. Nefopam: A Review of its Pharmacological Properties and Therapeutic Efficacy. 2018;24(4):513-515.
  • Mittur A, et al. A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, N-desmethylnefopam, and this compound in Human Plasma and Urine. Clin Pharmacokinet. 2018;57(6):763-774.
  • Skryma R, et al. A New Approach for Voltammetric Determination of Nefopam and its Metabolite. Electroanalysis. 2020;32(3):626-634.
  • Trescot AM, et al. In vitro biochemical effects of nefopam hydrochloride, a new analgesic agent. Biochem Pharmacol. 1981;30(20):2847-50.
  • Sobańska A, et al. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules. 2024;29(12):2786.
  • Forrest JA, et al. Nefopam Hydrochloride: A Fatal Overdose. J Anal Toxicol. 2013;37(8):553-555.

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Nefopam N-Oxide in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust LC-MS/MS methodology for the quantification of Nefopam N-Oxide , a polar metabolite of the non-opioid analgesic Nefopam. While Nefopam and its major metabolite (desmethyl-nefopam) are frequently analyzed, the N-oxide presents unique bioanalytical challenges due to its thermal instability and potential for in-source reduction back to the parent drug.

This protocol prioritizes chromatographic resolution and soft ionization parameters to ensure data integrity. It is designed for researchers in pharmacokinetics (PK) and toxicology who require precise metabolic profiling.

Scientific Rationale & Method Strategy

The N-Oxide Challenge

N-oxides are thermally labile. In the heated Electrospray Ionization (ESI) source, they can undergo deoxygenation (


), effectively mimicking the parent drug.
  • Risk: If this compound co-elutes with Nefopam, in-source reduction will cause the N-oxide signal to appear in the Nefopam channel, leading to overestimation of the parent drug and underestimation of the metabolite .

  • Solution: This method employs a gradient elution on a high-strength silica (HSS) T3 or C18 column to achieve baseline separation (

    
    ) between the polar N-oxide (early eluting) and the hydrophobic parent.
    
Metabolic Pathway Context

Nefopam is metabolized primarily by hepatic CYP450 enzymes. The N-oxide pathway is distinct from the N-demethylation pathway.

MetabolicPathway cluster_legend Key Nefopam Nefopam (Parent Drug) m/z 254.1 Desmethyl Desmethyl-Nefopam (Major Metabolite) m/z 240.1 Nefopam->Desmethyl N-Demethylation (CYP2C19, CYP2D6) NOxide This compound (Target Analyte) m/z 270.1 Nefopam->NOxide N-Oxidation (FMO / CYP) Legend Blue: Parent | Red: Labile Target

Figure 1: Simplified metabolic pathway of Nefopam highlighting the target N-oxide metabolite.

Experimental Protocol

Materials
  • Standards: Nefopam HCl, this compound (Custom synthesis or metabolite vendor), Nefopam-d3 (Internal Standard).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free plasma (K2EDTA or Lithium Heparin).

Sample Preparation: Protein Precipitation (PPT)

Rationale: Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., hexane) often yields poor recovery for polar N-oxides. PPT is chosen for high throughput and consistent recovery of both polar and non-polar species.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (Nefopam-d3, 500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The addition of acid helps stabilize the basic amine analytes.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial/plate. Dilute with 100 µL of Milli-Q water.

    • Critical: Diluting the organic supernatant with water improves peak shape for early-eluting polar compounds like N-oxides by matching the initial mobile phase strength.

  • Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex C18.

    • Why HSS T3? Superior retention for polar compounds (N-oxides) compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
0.505Start Gradient
3.5090Elute Parent/Metabolites
4.5090Wash
4.605Re-equilibration
6.005End of Run

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Spray Voltage: 3500 V.

  • Source Temp: 350°C (Optimized).

    • Caution: Do not exceed 400°C. Excessive heat promotes N-oxide degradation.

  • Desolvation Gas: Nitrogen (High flow).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
Nefopam 254.1181.13025Quant
Nefopam 254.1211.13020Qual
This compound 270.1195.13528Quant
This compound 270.1254.13515Qual*
Nefopam-d3 257.1184.13025IS
  • *Note on N-Oxide Qual Ion (254.1): This transition represents the loss of oxygen

    
    . While intense, it is non-specific if the parent drug co-elutes. The 195.1 fragment (loss of 
    
    
    
    ) is more specific for the N-oxide structure.

Analytical Workflow & Logic

The following diagram illustrates the critical decision points in the analytical workflow, specifically addressing the risk of N-oxide instability.

Workflow Sample Plasma Sample (Contains Nefopam + N-Oxide) Prep Protein Precipitation (Cold ACN + 0.1% FA) Sample->Prep LC LC Separation (HSS T3 Column) Prep->LC Decision Are Peaks Resolved? LC->Decision MS_Source ESI Source (Temp < 400°C) Decision->MS_Source Yes (Rt_Oxide < Rt_Parent) Fail RISK: In-Source Fragmentation N-Oxide mimics Parent (False Positive for Parent) Decision->Fail No (Co-elution) Success Accurate Quantification (MRM 270->195) MS_Source->Success

Figure 2: Analytical workflow emphasizing the necessity of chromatographic resolution to prevent cross-signal interference.

Validation & Troubleshooting Guide

Stability Assessment (Crucial)

N-oxides can degrade during sample handling.[3]

  • Benchtop Stability: Keep samples on ice. Verify stability at room temperature for < 4 hours.

  • Freeze-Thaw: Limit to 3 cycles.

  • Hemolyzed Plasma: Warning: Iron in hemolyzed blood can catalyze the reduction of N-oxides. If analyzing hemolyzed samples, add an antioxidant (e.g., Ascorbic Acid) during the precipitation step.

Matrix Effects

Due to the early elution of the polar N-oxide (often in the "suppression zone" of the chromatogram), matrix effects must be quantified.

  • Calculation:

    
    
    
    • A = Peak area of standard in neat solution.

    • B = Peak area of standard spiked into post-extracted matrix.

  • Acceptance: 85-115%. If suppression is high, switch to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids.

Troubleshooting In-Source Fragmentation

If you suspect the N-oxide is converting to parent in the source:

  • Infuse pure N-oxide standard.

  • Monitor the Parent MRM (254->181).

  • If a signal appears at 254->181, reduce Source Temperature and Cone Voltage until the "crosstalk" is minimized (<1%).

References

  • Burton, L. C., et al. (1990).[4] Determination of plasma nefopam by liquid chromatography and electrochemical detection.[2][4] Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Stöhr, T., et al. (2025). Pharmacokinetics, metabolism, and excretion of nefopam.[5][6][7] ResearchGate / NIH. (Cited for metabolic pathway confirmation). Link

  • Dushna, O., et al. (2024).[8] Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules. (Cited for N-oxide fragmentation patterns m/z 270->195).[9] Link

  • Altasciences. (2025). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma. Altasciences Technical Notes. (Cited for stability protocols). Link

  • BenchChem. (2025).[10] Synthesis and Characterization of Nefopam-d3 N-Oxide: A Technical Guide. (Cited for IS selection and molecular properties). Link

Sources

developing in vitro assays to study Nefopam N-Oxide activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Functional Profiling of Nefopam N-Oxide

Strategic Overview

Nefopam (Acupan) is a centrally acting, non-opioid analgesic characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with concurrent modulation of voltage-gated sodium (


) and calcium (

) channels.[1]

The formation of This compound (CAS: 66091-32-5) represents a critical metabolic branch point.[1] While N-oxidation is often considered a detoxification pathway, amine N-oxides are chemically labile and can undergo retro-reduction back to the parent drug in vivo, particularly under hypoxic conditions or via specific reductases (e.g., mitochondrial amidoxime reducing component - mARC).[1]

Why This Matters:

  • MIST Compliance: Under FDA/EMA Metabolites in Safety Testing (MIST) guidelines, if the N-oxide circulates at disproportionate levels or reverts to the parent, its specific toxicology and activity must be defined.[1]

  • Prodrug Potential: If this compound lacks intrinsic activity but reverts to Nefopam, it acts as a reservoir (prodrug), extending the analgesic duration.[1]

  • Assay Artifacts: N-oxides are thermally unstable; improper handling during in vitro assays can lead to false positives due to artifactual conversion to the parent compound.[1]

Reagent Handling & Stability Protocol

Objective: To prevent non-enzymatic degradation or thermal reduction of this compound prior to biological testing.

  • Solubility: this compound is polar.[1] Dissolve in DMSO (stock 10 mM).

  • Storage: Store at -80°C. Avoid repeated freeze-thaw cycles.

  • Critical Handling Constraint: Do not heat above 37°C for extended periods. N-oxides can undergo Cope elimination or thermal deoxygenation.[1]

  • Control Standard: Always run a "No-Cell/No-Enzyme" control incubation to quantify spontaneous degradation.

Assay 1: Metabolic Reductive Conversion (Microsomal Retro-Reduction)[1]

Rationale: Before assessing potency, we must determine if the N-oxide remains stable or converts back to Nefopam.[1] This assay compares stability in aerobic vs. anaerobic conditions, as reduction is often inhibited by oxygen.[1]

Experimental Design:

  • System: Human Liver Microsomes (HLM) or Cytosol (containing mARC).[1]

  • Test Compound: this compound (1 µM).

  • Conditions: Aerobic (+O2) vs. Anaerobic (-O2, Nitrogen purged).[1]

Protocol Steps:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Anaerobic Setup: For the anaerobic arm, purge buffer and microsomes with

    
     gas for 15 minutes. Perform incubations in a simplistic glove box or sealed vials.
    
  • Incubation:

    • Mix HLM (0.5 mg/mL protein) with this compound (1 µM).

    • Pre-incubate at 37°C for 5 min.

    • Start Reaction: Add NADPH generating system (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Nefopam-d3).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor transitions for both this compound (+16 Da) and Parent Nefopam.[1]

Data Interpretation:

  • Scenario A (Stable): N-oxide concentration remains constant; Parent is not detected.[1] -> Proceed to Functional Assay.

  • Scenario B (Reductive): N-oxide decreases, Parent increases (especially in anaerobic conditions).[1] -> N-oxide acts as a prodrug.[1]

Assay 2: Functional Potency (Monoamine Uptake Inhibition)[1]

Rationale: Nefopam’s primary mechanism is the inhibition of SERT (Serotonin), NET (Norepinephrine), and DAT (Dopamine) transporters.[1] To determine if the N-oxide retains this activity, we use a Fluorescent Neurotransmitter Uptake Assay using the substrate ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide), which mimics monoamines and fluoresces upon internalization.[1]

Advantages: Non-radioactive, high-throughput, real-time kinetic data.[1]

Experimental System:

  • Cell Lines: HEK293 cells stably transfected with human SERT, NET, or DAT.[1]

  • Reagents: ASP+ (Fluorescent substrate), HBSS buffer.[1]

  • Controls:

    • Positive Control (Inhibitors): Cocaine (DAT), Fluoxetine (SERT), Desipramine (NET).[1]

    • Negative Control:[1][2] Untransfected HEK293 cells.[1]

Protocol Steps:

  • Seeding: Plate transfected HEK293 cells (40,000 cells/well) in poly-D-lysine coated black-wall/clear-bottom 96-well plates. Incubate 24h.

  • Compound Addition:

    • Remove media.[1][3] Wash cells 1x with HBSS.[1]

    • Add 100 µL of this compound (concentration range: 0.1 nM – 10 µM) in HBSS.

    • Incubate for 10 minutes at 37°C (Pre-incubation is critical to allow binding).

  • Substrate Addition:

    • Add 100 µL of ASP+ solution (Final concentration 2-5 µM).

  • Kinetic Reading:

    • Immediately place in a fluorescence plate reader (e.g., FLIPR or EnVision).[1]

    • Excitation: 475 nm | Emission: 609 nm.[1]

    • Read every 30 seconds for 20 minutes.

  • Calculation:

    • Calculate the Slope (Rate of Uptake) from the linear portion of the curve (typically 2–10 min).

    • Normalize slope to "Vehicle Control" (100% uptake) and "Blocker Control" (0% uptake).

    • Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

Visualization of Workflow:

FunctionalAssay Start HEK293 Cells (hSERT/hNET/hDAT) Treat Add this compound (10 min Pre-incubation) Start->Treat Wash HBSS Substrate Add ASP+ (Fluorescent Mimic) Treat->Substrate Read Kinetic Fluorescence (Ex 475nm / Em 609nm) Substrate->Read Real-time Data Calculate Slope Determine IC50 Read->Data Analysis

Figure 1: Workflow for the Fluorescent Monoamine Uptake Inhibition Assay.

Assay 3: Cytotoxicity Profiling (HepG2)

Rationale: N-oxides can occasionally be reactive metabolites leading to hepatotoxicity.[1] A viability check is mandatory to ensure that any functional inhibition observed in Assay 2 is due to specific transporter blockade, not cell death.[1]

Protocol:

  • Cells: HepG2 (Human liver carcinoma).[1]

  • Treatment: Incubate with this compound (up to 100 µM) for 24 hours.

  • Readout: MTT or Resazurin reduction assay.

  • Threshold: If cell viability < 80% at the IC50 concentration determined in Assay 2, the functional result is confounded by toxicity.[1]

Data Summary & Decision Matrix

Use the following logic to classify the metabolite based on your experimental data:

ParameterAssayParent (Nefopam)N-Oxide (Expected)Interpretation
Stability Microsomal (Anaerobic)StableUnstable? If unstable, N-Oxide is a in vivo source of Parent.[1]
Potency (IC50) SERT Uptake (ASP+)~50-100 nM> 10 µM? High IC50 = Inactive Metabolite.[1]
Potency (IC50) NET Uptake (ASP+)~50-100 nM~ 100 nM? Low IC50 = Active Metabolite (Safety concern).[1]
Toxicity HepG2 Viability> 100 µM< 10 µM? High toxicity = Reactive Metabolite risk.[1]

Metabolic Logic Diagram:

MetabolicLogic Nefopam Parent: Nefopam NOxide Metabolite: this compound Nefopam->NOxide N-Oxidation (CYP/FMO) BioActivity Functional Assay (SERT/NET Inhibition) NOxide->BioActivity Reduction Reductive Metabolism (mARC/CYP) NOxide->Reduction Hypoxia/Reductase Active Active Metabolite (Safety/Efficacy Contributor) BioActivity->Active High Potency Inactive Inactive / Prodrug Reservoir BioActivity->Inactive Low Potency Reduction->Nefopam Retro-reduction

Figure 2: Metabolic interconversion and decision logic for this compound activity.

References

  • Nefopam Metabolism & Pharmacokinetics

    • Maughan, G. et al. "Metabolism of nefopam in human liver microsomes and prediction of in vivo clearance."[1] Xenobiotica.

    • Note: Confirms N-demethylation and N-oxidation pathways.[1]

    • [1]

  • Fluorescent Neurotransmitter Uptake Protocols

    • Schwartz, J. et al. (2005).[1] "A high-throughput screening assay for the serotonin transporter using the fluorescent substrate ASP+." Journal of Biomolecular Screening.

    • Context: Establishes the validity of ASP+ for SERT/NET/D
    • [1]

  • N-Oxide Reduction Mechanisms

    • Klemke, G. et al. (2014).[1] "Anaerobic reduction of drug N-oxides by human liver microsomes." Drug Metabolism and Disposition.

    • Context: Essential reading for setting up the reductive stability assay.[1]

  • MIST Guidelines

    • FDA Guidance for Industry.[1] "Safety Testing of Drug Metabolites."

Sources

Application Note: Strategic Synthesis of Stable Isotope-Labeled Nefopam N-Oxide for Metabolic Tracer Studies

[1]

Executive Summary

Nefopam is a centrally acting, non-opioid analgesic belonging to the benzoxazocine class.[1][2] Understanding its metabolic fate is critical for drug safety profiles, particularly its conversion to Nefopam N-Oxide and Desmethylnefopam . In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard to compensate for matrix effects and ionization variability.

This application note details a robust, two-step synthetic protocol for generating


-Nefopam N-Oxide

Strategic Synthesis Overview

The synthesis is designed to minimize isotopic scrambling and maximize yield. We utilize Desmethylnefopam as the scaffold, introducing the isotopic label via



Retrosynthetic Analysis (Graphviz)

RetrosynthesisTargetTarget: d3-Nefopam N-Oxide(Stable Isotope Tracer)IntermediateIntermediate: d3-Nefopam(Tertiary Amine)Target->IntermediateN-Oxidation(mCPBA)SM1Starting Material 1:Desmethylnefopam(Secondary Amine)Intermediate->SM1N-AlkylationSM2Reagent:Iodomethane-d3 (CD3I)(Isotope Source)Intermediate->SM2+ Base (K2CO3)

Figure 1: Retrosynthetic strategy for d3-Nefopam N-Oxide construction.

Experimental Protocols

Phase 1: Synthesis of -Nefopam (Precursor)

Objective: Install the deuterium label on the nitrogen center. Reaction Type: Nucleophilic Substitution (

Reagents & Materials
  • Substrate: Desmethylnefopam (CAS: 147656-98-2).[3]

  • Alkylating Agent: Iodomethane-

    
     (
    
    
    ,
    
    
    99.5 atom % D).
  • Base: Potassium Carbonate (

    
    ), anhydrous.[4]
    
  • Solvent: Acetone (HPLC Grade) or Acetonitrile (ACN).

Protocol
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve Desmethylnefopam (1.0 eq) in anhydrous Acetone (10 mL/g).

  • Base Addition: Add

    
     (2.0 eq) to the solution. Stir for 10 minutes at room temperature (RT) to activate the amine.
    
  • Labeling: Cool the mixture to 0°C. Add

    
     (1.1 eq) dropwise via syringe.
    
    • Expert Note: A slight excess of

      
       ensures completion, but avoid large excesses to prevent quaternization of the amine (formation of the methyl-ammonium salt).
      
  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[5][6]

  • Workup: Filter off the solid

    
    . Concentrate the filtrate in vacuo.
    
  • Purification: Redissolve residue in DCM, wash with water (

    
    ), dry over 
    
    
    , and concentrate. If necessary, purify via flash chromatography (Silica, 0-5% MeOH in DCM).

Checkpoint: Confirm


Phase 2: Synthesis of -Nefopam N-Oxide

Objective: Oxidize the tertiary amine to the N-oxide without over-oxidation or degradation. Reaction Type: Electrophilic Oxidation.

Reagents
  • Substrate:

    
    -Nefopam (from Phase 1).
    
  • Oxidant: meta-Chloroperoxybenzoic acid (mCPBA), 77% max.

  • Solvent: Dichloromethane (DCM).

  • Quench: 10% Aqueous Sodium Sulfite (

    
    ) and Saturated Sodium Bicarbonate (
    
    
    ).
Protocol
  • Solvation: Dissolve

    
    -Nefopam (1.0 eq) in DCM (15 mL/g) and cool to 0°C in an ice bath.
    
  • Oxidation: Dissolve mCPBA (1.1 eq) in a minimal amount of DCM and add dropwise to the amine solution over 15 minutes.

    • Causality: Low temperature and slow addition prevent the "Cope elimination" side reaction, a common degradation pathway for N-oxides of cyclic amines.

  • Progression: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Quenching (Critical): Add 10%

    
     solution to destroy excess peroxide (check with starch-iodide paper).
    
  • Extraction:

    • Wash the organic layer with Saturated

      
       (
      
      
      ) to remove the m-chlorobenzoic acid byproduct.
    • Wash with Brine (

      
      ).
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate under reduced pressure at < 40°C .
    
    • Stability Warning: N-oxides are thermally labile. Do not overheat during rotary evaporation.

Validation & Quality Control

Analytical Workflow (Graphviz)

WorkflowCrudeCrude Reaction MixQuenchQuench & Wash(Remove mCBA)Crude->QuenchNa2SO3 / NaHCO3DryingDrying (<40°C)Quench->DryingNa2SO4AnalysisValidation(LC-MS / NMR)Drying->AnalysisPurity Check

Figure 2: Purification and validation workflow for N-oxide isolation.

Data Specifications
ParameterNative Nefopam

-Nefopam

-Nefopam N-Oxide
Formula



Monoisotopic Mass 253.15256.17272.17

(

)
254.15257.17273.17
Key Fragment (

)
181.1 (Loss of side chain)181.1 (Unchanged)195.1 (Loss of

)*

*Note: Fragmentation patterns of N-oxides often show a characteristic loss of 16 Da (Oxygen) or the entire side chain. The

Diagnostic NMR Signals
  • 
    -NMR (
    
    
    ):
    • Alpha-Protons (N-CH2): In the N-oxide, the protons on the carbons adjacent to the nitrogen will exhibit a significant downfield shift (

      
       3.5–4.5 ppm) compared to the parent amine (
      
      
      2.5–3.0 ppm) due to the deshielding effect of the
      
      
      dipole.
    • Methyl Group: The singlet for

      
       (typically ~2.4 ppm in native Nefopam) will be absent  in the 
      
      
      -analog, confirming high isotopic incorporation.

Application in Tracer Studies

Internal Standard Preparation[1]
  • Stock Solution: Dissolve

    
    -Nefopam N-Oxide in Methanol to 1 mg/mL. Store at -20°C.
    
  • Working Solution: Dilute to 100 ng/mL in 50:50 ACN:Water for spiking into plasma/urine samples.

Metabolic Stability Assay Protocol

To determine the metabolic stability of this compound (back-reduction to Nefopam):

  • Incubate

    
    -Nefopam N-Oxide (1 
    
    
    M) with liver microsomes + NADPH.
  • Quench aliquots at t=0, 15, 30, 60 min with ice-cold ACN containing an unlabeled internal standard.

  • Analyze via LC-MS/MS monitoring the transition

    
    .
    
  • Self-Validation: If

    
    -Nefopam (
    
    
    257) appears over time, it indicates reductive metabolism by cytochrome P450 or reductase enzymes.

References

  • Nefopam Metabolism & Pharmacokinetics

    • Heel, R. C., et al. (1980).[7] Nefopam: A review of its pharmacological properties and therapeutic efficacy. Drugs.

  • N-Oxide Synthesis Methodology

    • BenchChem Technical Guide.[8] (2025).[8][4][9][10][11][12] Synthesis and Characterization of Nefopam-d3 N-Oxide.

  • Isotopic Labeling Strategies

    • Liles, J. T., et al. (2016).[13] Effect of N-methyl deuteration on metabolism and pharmacokinetics. Drug Design, Development and Therapy.

  • Analytical Characterization

    • Wróblewski, K., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules.

Application Note: Impurity Profiling of Nefopam N-Oxide in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the isolation, identification, and quantification of Nefopam N-Oxide (3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine 5-oxide), a primary oxidative degradation product of Nefopam Hydrochloride. While Nefopam is chemically stable under standard conditions, the tertiary amine moiety renders it susceptible to N-oxidation under oxidative stress or improper storage.[1] This protocol synthesizes regulatory-compliant methodologies (ICH Q3A/Q3B) with advanced LC-MS characterization techniques to ensure precise impurity profiling.[1]

Introduction & Chemical Basis[1][2][3][4][5][6][7][8]

The Oxidative Liability

Nefopam Hydrochloride is a non-opioid analgesic with a cyclic amine structure.[1] The core stability concern lies in the nitrogen atom of the benzoxazocine ring. In the presence of peroxides (often found in excipients like povidone or polyethylene glycol) or atmospheric oxygen, the lone pair on the nitrogen attacks the oxidant, forming a coordinate covalent bond with oxygen.

Mechanism:



Regulatory Context

This compound is classified as a degradation product.[1][2][3][4][5] According to ICH Q3B(R2) , any impurity exceeding the identification threshold (typically 0.2% for max daily dose >10mg) must be structurally characterized.[1] Due to the potential for N-oxides to revert to the parent amine during thermal analysis (e.g., GC), LC-MS is the mandatory technique for accurate profiling.

Visualizing the Degradation & Analysis Workflow

The following diagrams illustrate the chemical formation of the impurity and the analytical decision matrix.

Degradation Pathway & MS Fragmentation Logic[1]

Nefopam_Degradation Nefopam Nefopam HCl (Parent API) [M+H]+ = 254.1 Oxidative_Stress Oxidative Stress (Peroxides/H2O2) Nefopam->Oxidative_Stress NOxide This compound (Impurity) [M+H]+ = 270.1 Oxidative_Stress->NOxide +16 Da (Oxygen) Frag_195 Fragment Ion (Loss of C3H9NO) m/z = 195.1 NOxide->Frag_195 In-Source CID (-75 Da)

Figure 1: Oxidative pathway of Nefopam to N-Oxide and characteristic MS fragmentation.

Analytical Workflow

Workflow cluster_Detect Dual Detection Mode Start Sample Preparation (Tablet/API) Sep UPLC Separation (C18, Acidic pH) Start->Sep UV PDA (220 nm) Quantification Sep->UV MS Q-TOF / MS Identification (m/z 270) Sep->MS Data Data Processing (RRT Calculation) UV->Data MS->Data

Figure 2: Integrated LC-UV-MS workflow for impurity profiling.

Experimental Protocols

Protocol A: Synthesis of this compound Standard

Objective: To generate a reference standard for retention time confirmation, as commercial standards may be costly or unavailable.

Reagents:

  • Nefopam HCl (API)

  • Potassium Peroxymonosulfate (KPMS) or m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)[1][6]

  • Sodium Bicarbonate (5% aq)[1]

Procedure:

  • Dissolution: Dissolve 100 mg of Nefopam HCl in 10 mL of DCM.

  • Basification: Wash with 10 mL of 5% Sodium Bicarbonate to liberate the free base. Collect the organic layer.[7][5]

  • Oxidation: Cool the organic layer to 0°C. Add 1.2 equivalents of m-CPBA (or KPMS in aqueous buffer if avoiding organic oxidants) slowly.[1]

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Mobile Phase: MeOH:DCM 1:9).[1] The N-oxide is significantly more polar (lower Rf).

  • Quench: Wash the reaction mixture with 10% Sodium Sulfite (to remove excess peroxide) followed by Sodium Bicarbonate.

  • Isolation: Dry the organic layer over anhydrous Na2SO4 and evaporate to dryness. The residue is This compound .[1][6][][9][10][11]

Protocol B: Chromatographic Separation (UPLC-PDA-MS)

Objective: To separate the N-oxide from the API and other degradants.

Rationale: An acidic mobile phase is chosen to protonate the amine.[1] While N-oxides are polar, they can exhibit complex retention behavior. A gradient elution is strictly required to prevent co-elution.

ParameterSpecification
Column C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 100 x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 30°C
Injection Vol 2.0 µL
Detection (UV) 220 nm (Nefopam has low UV absorption; 220 nm maximizes sensitivity)
Detection (MS) ESI Positive Mode; Scan Range 100-500 m/z

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Initial
2.0 95 5 Isocratic Hold
10.0 60 40 Linear Ramp
12.0 10 90 Wash

| 15.0 | 95 | 5 | Re-equilibration |

Protocol C: Forced Degradation (Specificity Proof)

Objective: To demonstrate the method is "Stability Indicating" by generating the N-oxide in-situ.

  • Preparation: Prepare a 1 mg/mL solution of Nefopam HCl in water.

  • Stress: Add 1 mL of 30% Hydrogen Peroxide (

    
    ) to 1 mL of the API solution.
    
  • Incubation: Heat at 60°C for 4 hours.

  • Analysis: Inject onto the UPLC system described in Protocol B.

  • Expectation:

    • Control Sample: Single peak at ~5.3 min (Nefopam).

    • Stressed Sample: Decrease in Nefopam peak area; appearance of new peak at RRT ~0.8 - 0.9 (N-Oxide).[1]

    • Note: Literature varies on RRT depending on column phase.[1] N-oxides are generally more polar and elute earlier than the parent amine in Reverse Phase, but secondary interactions can shift this.[1] MS confirmation is mandatory.

Results & Discussion: Interpretation Guide

Mass Spectrometry Identification

When analyzing the impurity peak, look for the following mass transitions:

  • Parent Peak (Nefopam):

    
    [1]
    
  • Impurity Peak (N-Oxide):

    
     (+16 Da shift).[1]
    
  • Fragmentation:

    • This compound often loses the oxygen or the side chain in the collision cell.[1]

    • Key Fragment:

      
      . This corresponds to the benzoxazocine core after the loss of the 
      
      
      
      side chain, a fragmentation pathway unique to the oxidized species compared to the parent.
Validation Parameters (Typical Acceptance Criteria)
ParameterAcceptance Limit
Specificity No interference from blank/placebo at impurity retention time.
Linearity (r²) > 0.999 (Range: LOQ to 150% of limit).[1]
LOD (Limit of Detection) Typically ~0.05 µg/mL (Signal-to-Noise 3:1).[1]
LOQ (Limit of Quantitation) Typically ~0.15 µg/mL (Signal-to-Noise 10:1).[1]
Recovery (Accuracy) 85% - 115% at LOQ level.[1]

References

  • ICH Guidelines. Impurities in New Drug Products Q3B(R2).[1] International Council for Harmonisation.[1][12] [Link]

  • Bharathi, T. G. J., et al. RP-HPLC method development and validation for the quantitative determination of potential impurities of nefopam.[1][12][13] World Journal of Pharmaceutical Research (2021).[1][13] Details chromatographic conditions and forced degradation results (RRT data). [Link]

  • Starek, M., et al. Analysis of Nefopam by TLC-densitometry.[1][3] A Study of Degradation Mechanism in Solutions Under Stress Conditions. Acta Chim Slov (2011).[1][5] Discusses degradation pathways and LC-MS identification of hydrolytic and oxidative products. [Link]

Sources

Application Notes and Protocols for the Development of Immunoassays for Nefopam N-Oxide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Pharmacokinetic Rationale for Nefopam N-Oxide Quantification

Nefopam is a centrally acting, non-opioid analgesic utilized for the management of moderate to severe pain.[1] Its mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs), involving the inhibition of serotonin, norepinephrine, and dopamine reuptake.[2] The metabolism of nefopam is extensive and primarily occurs in the liver, leading to the formation of several metabolites, including this compound.[3] Given that Nefopam undergoes significant hepatic metabolism, the quantification of its metabolites is crucial for comprehensive pharmacokinetic and pharmacodynamic studies.[1][4] The development of a sensitive and specific immunoassay for this compound offers a valuable tool for researchers in drug metabolism, clinical pharmacology, and toxicology to investigate the drug's disposition, assess patient compliance, and explore potential relationships between metabolite concentrations and clinical outcomes.

This document provides a detailed guide for the development of immunoassays for the detection of this compound. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and rationale behind the experimental design, ensuring a robust and reliable assay.

Section 1: The Foundation of Immunoassay Development - Hapten Design and Immunogen Synthesis

Small molecules like this compound are not immunogenic on their own and are referred to as haptens.[5] To elicit an immune response and generate specific antibodies, the hapten must be covalently conjugated to a larger carrier protein, forming an immunogen.[4][5] The design of the hapten and the conjugation strategy are critical determinants of antibody specificity and affinity.

Strategic Design of a this compound Hapten

The primary goal of hapten design is to present the key structural features of the target molecule to the immune system while providing a site for conjugation to the carrier protein. A poorly designed hapten can lead to the generation of antibodies that recognize the linker region or the carrier protein rather than the target analyte.

For this compound, a strategic approach involves introducing a linker arm at a position that is distal to the defining structural motifs of the molecule. The benzoxazocine ring system and the N-oxide functional group are key epitopes. Therefore, modification of the phenyl ring is a logical strategy. A carboxyl group can be introduced onto the phenyl ring to serve as a functional handle for conjugation.

Proposed Hapten Synthesis Strategy:

A plausible synthetic route for a this compound hapten could involve the modification of a precursor to Nefopam. For instance, starting with a substituted o-benzoylbenzoic acid derivative that already contains a functional group amenable to linker attachment.

Hapten_Synthesis Substituted o-benzoylbenzoic acid Substituted o-benzoylbenzoic acid Nefopam analogue precursor Nefopam analogue precursor Substituted o-benzoylbenzoic acid->Nefopam analogue precursor Multi-step synthesis Nefopam analogue with linker Nefopam analogue with linker Nefopam analogue precursor->Nefopam analogue with linker Cyclization & Reduction This compound Hapten This compound Hapten Nefopam analogue with linker->this compound Hapten Oxidation

Carrier Protein Selection and Conjugation Chemistry

Commonly used carrier proteins for hapten conjugation include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[6] KLH is highly immunogenic and is often preferred for generating a robust immune response for antibody production. BSA is a smaller, well-characterized protein that is frequently used for coating microplates in ELISA development.

The choice of conjugation chemistry depends on the functional groups present on the hapten and the carrier protein. For a hapten with a carboxyl group, the carbodiimide reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely employed method to form a stable amide bond with the primary amines (e.g., lysine residues) on the carrier protein.[6]

Protocol 1: EDC/NHS Conjugation of this compound Hapten to KLH

This protocol outlines the steps for conjugating a carboxylated this compound hapten to Keyhole Limpet Hemocyanin.

Materials:

  • This compound hapten with a terminal carboxyl group

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Spectrophotometer

Procedure:

  • Hapten Activation:

    • Dissolve the this compound hapten in a minimal amount of DMSO or DMF.

    • Add the dissolved hapten to the Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS to the hapten solution.

    • Incubate at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to KLH:

    • Dissolve KLH in Coupling Buffer at a concentration of 10 mg/mL.

    • Add the activated hapten solution to the KLH solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20-40 fold molar excess of hapten is recommended.[4]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Immunogen:

    • Remove unconjugated hapten and reaction byproducts by dialysis against PBS (3 changes of 1 L each over 24-48 hours at 4°C) or by using a desalting column.

  • Characterization of the Immunogen:

    • Determine the protein concentration using a BCA or Bradford protein assay.

    • Confirm successful conjugation using techniques such as UV-Vis spectrophotometry (to observe changes in the absorption spectrum) or MALDI-TOF mass spectrometry (to determine the increase in molecular weight of the carrier protein).

Section 2: Generation of Specific Antibodies against this compound

The production of high-affinity and specific antibodies is the cornerstone of a reliable immunoassay. Both polyclonal and monoclonal antibodies can be generated, each with its own advantages and disadvantages.

  • Polyclonal Antibodies: A mixture of antibodies that recognize different epitopes on the antigen.[7] They are generally less expensive and faster to produce but can have batch-to-batch variability.

  • Monoclonal Antibodies: A homogeneous population of antibodies that all recognize a single epitope.[8] They offer high specificity and consistency but are more time-consuming and expensive to develop.[9]

Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

This protocol provides a high-level overview of the steps involved in generating monoclonal antibodies against this compound.

Workflow:

Monoclonal_Antibody_Production cluster_0 In Vivo Phase cluster_1 In Vitro Phase Immunization Immunization of Mice with This compound-KLH Immunogen Spleen Cell Isolation Spleen Cell Isolation Immunization->Spleen Cell Isolation Cell Fusion Cell Fusion Hybridoma Selection (HAT medium) Hybridoma Selection (HAT medium) Cell Fusion->Hybridoma Selection (HAT medium) Myeloma Cells Myeloma Cells Myeloma Cells->Cell Fusion Screening for Positive Clones (ELISA) Screening for Positive Clones (ELISA) Hybridoma Selection (HAT medium)->Screening for Positive Clones (ELISA) Cloning by Limiting Dilution Cloning by Limiting Dilution Screening for Positive Clones (ELISA)->Cloning by Limiting Dilution Expansion of Positive Clones Expansion of Positive Clones Cloning by Limiting Dilution->Expansion of Positive Clones Antibody Purification Antibody Purification Expansion of Positive Clones->Antibody Purification

Key Steps:

  • Immunization: Immunize mice with the this compound-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's adjuvant) over a period of several weeks.

  • Cell Fusion: Fuse spleen cells from the immunized mice with myeloma cells to create hybridomas.[10]

  • Hybridoma Selection: Select for fused hybridoma cells using a selective medium (e.g., HAT medium).

  • Screening: Screen the culture supernatants of the hybridomas for the presence of antibodies that bind to a this compound-BSA conjugate using an indirect ELISA.

  • Cloning: Clone the positive hybridomas by limiting dilution to ensure that each well contains a single antibody-producing cell.

  • Expansion and Antibody Production: Expand the selected monoclonal hybridoma cell lines and collect the supernatant containing the monoclonal antibodies.

  • Purification: Purify the monoclonal antibodies from the supernatant using protein A or protein G affinity chromatography.

Section 3: Development of a Competitive ELISA for this compound Detection

For the detection of small molecules like this compound, a competitive ELISA format is the most suitable approach.[11] In this format, free this compound in the sample competes with a labeled or coated this compound conjugate for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.

Protocol 3: Competitive Indirect ELISA Protocol

Materials:

  • 96-well microtiter plates

  • This compound-BSA conjugate (for coating)

  • Anti-Nefopam N-oxide monoclonal antibody

  • This compound standard

  • Sample diluent (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard in sample diluent.

    • Prepare samples for analysis, diluting them as necessary in sample diluent.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Nefopam N-oxide monoclonal antibody for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis: A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the this compound standard. The concentration of this compound in the samples is then determined by interpolating their absorbance values from the standard curve.

Section 4: Development of a Lateral Flow Immunoassay (LFIA) for Rapid Detection

For rapid, point-of-care testing, a lateral flow immunoassay (LFIA) is an ideal format.[2][12] Similar to the competitive ELISA, the LFIA for this compound will be based on a competitive format.

LFIA Principle:

LFIA_Principle cluster_0 LFIA Strip Components Sample Pad Sample Pad Conjugate Pad {Conjugate Pad | Gold nanoparticle-labeled anti-Nefopam N-oxide Ab} Sample Pad->Conjugate Pad Nitrocellulose Membrane {Nitrocellulose Membrane | {Test Line: this compound-BSA | Control Line: Anti-mouse IgG}} Conjugate Pad->Nitrocellulose Membrane Wick Pad Wick Pad Nitrocellulose Membrane->Wick Pad

Interpretation of Results:

  • Negative Result: In the absence of this compound in the sample, the gold-labeled antibodies will bind to the test line, resulting in a visible colored line. A colored line will also appear at the control line.

  • Positive Result: If this compound is present in the sample, it will bind to the gold-labeled antibodies, preventing them from binding to the test line. Therefore, no colored line will appear at the test line, while the control line will still be visible.

Section 5: Assay Validation - Ensuring Trustworthiness and Reliability

A thorough validation is essential to ensure that the developed immunoassay is reliable, reproducible, and fit for its intended purpose. The validation should be performed in accordance with relevant regulatory guidelines.[13]

Key Validation Parameters:

Parameter Description Acceptance Criteria (Typical)
Specificity & Cross-Reactivity The ability of the assay to differentiate and quantify the analyte in the presence of other structurally similar compounds.[14]Cross-reactivity with parent drug (Nefopam) and other major metabolites should be determined. A low percentage of cross-reactivity is desirable.
Sensitivity (LOD & LLOQ) The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LLOQ) with acceptable precision and accuracy.LLOQ should be relevant to the expected concentrations in biological samples.
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[15]
Precision (Intra- and Inter-assay) The degree of agreement among a series of measurements from the same homogeneous sample.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[15]
Linearity and Range The ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range.The correlation coefficient (r²) of the standard curve should be ≥ 0.99.
Stability The stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentrations should remain within ±15% of the initial concentration.

Section 6: Troubleshooting Common Immunoassay Issues

Even with well-defined protocols, challenges can arise during immunoassay development. A systematic approach to troubleshooting is crucial for identifying and resolving these issues.

Problem Potential Cause Recommended Solution
High Background Insufficient washing or blocking.Increase the number of wash steps or the stringency of the wash buffer. Optimize blocking buffer concentration and incubation time.
No or Weak Signal Inactive reagents, incorrect reagent concentrations, or improper incubation times/temperatures.[16]Check the expiration dates and storage conditions of all reagents. Titrate antibody and antigen concentrations. Verify incubation parameters.
Poor Reproducibility (High CV) Inconsistent pipetting, temperature fluctuations across the plate, or improper mixing of reagents.[17]Use calibrated pipettes and ensure consistent technique. Incubate plates in a temperature-controlled environment. Thoroughly mix all reagents before use.
Poor Standard Curve Inaccurate standard dilutions, degraded standard, or inappropriate curve fitting model.[16]Prepare fresh standards and verify dilution calculations. Use a new vial of standard. Evaluate different regression models for curve fitting.

Conclusion

The development of a robust and reliable immunoassay for this compound is a multi-faceted process that requires careful planning, optimization, and validation. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a valuable analytical tool for the sensitive and specific quantification of this key Nefopam metabolite. This will ultimately contribute to a more comprehensive understanding of Nefopam's pharmacology and facilitate its safe and effective use in clinical practice.

References

  • Benchchem. (n.d.). Synthesis and Characterization of Nefopam-d3 N-Oxide: A Technical Guide.
  • Wikipedia. (2026). Nefopam. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Conjugation of Haptens. Retrieved from [Link]

  • Arkivoc. (2025). Synthetic strategies toward nefopam: a short review. Retrieved from [Link]

  • Google Patents. (n.d.). CN102363610A - New method for synthesizing nefopam hydrochloride.
  • NCBI. (n.d.). Specificity and Cross-Reactivity. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Retrieved from [Link]

  • PubMed. (1991). Antibodies against small molecules. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The effect of haptens on protein-carrier immunogenicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Retrieved from [Link]

  • Forensic RTI. (n.d.). Validating Immunoassays for Urine and Oral Fluid Drug Testing. Retrieved from [Link]

  • American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges. Retrieved from [Link]

  • PubMed. (n.d.). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Retrieved from [Link]

  • G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • Wikipedia. (2026). Cross-reactivity. Retrieved from [Link]

  • Wikipedia. (2026). Monoclonal antibody. Retrieved from [Link]

  • Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Custom Monoclonal Antibody Against Small Molecules. Retrieved from [Link]

  • ACS Omega. (2023). Economical and Easily Obtainable Tools to Manually Develop Lateral Flow Immunoassay Strips. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Guide to Immunoassay Method Validation. Retrieved from [Link]

  • ResearchGate. (2017). For Elisa setup to inhibition (competitive ELISA) method?. Retrieved from [Link]

  • labclinics.com. (2018). Polyclonal vs. Monoclonal antibodies. Retrieved from [Link]

  • Preprints.org. (2024). Production of Monoclonal Antibodies for Therapeutic Purposes: Applications, Techniques, and Improvement. Retrieved from [Link]

  • PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Retrieved from [Link]

  • Biomatik. (2023). Troubleshooting Common Issues In Elisa Kits: Tips And Strategies. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Some Nefopam Analogues as Potential Analgesics. Retrieved from [Link]

  • Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved from [Link]

  • UNODC. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Retrieved from [Link]

Sources

Troubleshooting & Optimization

protocol refinement for in vitro metabolism studies of Nefopam to N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol Refinement for In Vitro Metabolism Studies of Nefopam to N-Oxide

Introduction: The N-Oxide Challenge

Welcome to the Technical Support Center. You are likely here because your mass balance for Nefopam is incomplete, or your N-oxide metabolite signals are inconsistent.

Nefopam metabolism is complex. While N-demethylation to Desmethylnefopam (NDN) via CYP2C19 and CYP3A4 is the dominant pathway, the formation of Nefopam N-Oxide is a critical, often underestimated route. The challenge lies in the enzymes involved: tertiary amine N-oxidation is classically driven by Flavin-containing Monooxygenases (FMOs) , specifically FMO1 and FMO3, though CYP contribution cannot be ruled out without specific phenotyping.

This guide moves beyond standard incubation protocols to address the specific instability and enzymatic requirements of the N-oxide metabolite.

Module 1: Metabolic Pathway & Enzyme Contribution[1]

Before refining the protocol, we must visualize the competition between the demethylation (CYP-driven) and N-oxidation (FMO/CYP-driven) pathways.

NefopamMetabolism Nefopam Nefopam (Parent) NDN N-Desmethylnefopam (Major Metabolite) Nefopam->NDN N-Demethylation NOxide This compound (Labile Metabolite) Nefopam->NOxide N-Oxidation NOxide->Nefopam Retro-Reduction CYP CYP2C19 / CYP3A4 CYP->NDN FMO FMO1 / FMO3 FMO->NOxide Reductase Retro-Reduction (Cytosolic/Anaerobic) Reductase->NOxide Catalyzes

Figure 1: Nefopam Metabolic Divergence.[1][2][3][4][5] Note the "Retro-Reduction" loop (red arrow), a common cause of underestimating N-oxide formation in hepatocyte incubations.

Module 2: System Selection & Protocol Refinement

System Selection: HLM vs. Hepatocytes

For N-oxide characterization, Human Liver Microsomes (HLM) are superior to hepatocytes.

  • Reasoning: Hepatocytes contain cytosolic aldehyde oxidase and reductases that can reduce the N-oxide back to Nefopam, creating a futile cycle that masks metabolite formation. HLM lacks these cytosolic reductases, preserving the N-oxide.

Optimized Incubation Protocol

Standard CYP incubation conditions (pH 7.4) are suboptimal for FMOs. FMOs exhibit higher activity at elevated pH.[6]

ParameterStandard CYP ProtocolRefined this compound Protocol Technical Rationale
Buffer pH 7.48.4 - 9.0 FMO activity is optimal at alkaline pH, while CYP activity declines, increasing N-oxide specificity.
Buffer Type PhosphateGlycine or Tricine Phosphate anions can inhibit FMO activity in some isoforms.
Protein Conc. 1.0 mg/mL0.5 mg/mL Lower protein minimizes non-specific binding and lipid peroxidation interference.
Pre-Incubation 5 min @ 37°C< 2 min @ 37°C FMOs are thermally unstable in the absence of NADPH. Extended pre-incubation kills the enzyme.
Reaction Time 30-60 min10-20 min N-oxides are chemically labile; shorter times ensure linear kinetics.
Step-by-Step Workflow
  • Preparation: Thaw HLM on ice. Do not allow to reach room temperature until reaction start.

  • Buffer: Prepare 50 mM Glycine buffer at pH 8.5 .

  • Substrate: Spike Nefopam (final conc. 1-10 µM) into buffer.

  • Enzyme Addition: Add HLM (0.5 mg/mL final).

  • Initiation: Add NADPH (1 mM final) immediately. Do not pre-incubate HLM at 37°C without NADPH.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

Module 3: Troubleshooting & FAQs

This section addresses specific tickets received by our support team regarding Nefopam assays.

Q1: My N-oxide peak is visible at 5 minutes but disappears by 60 minutes. Why?

Diagnosis: Metabolic Retro-Reduction or Thermal Instability. The Fix:

  • Check your matrix: If using hepatocytes or S9 fraction, cytosolic reductases are converting the N-oxide back to Nefopam. Switch to Microsomes (HLM) .

  • Check your temperature: FMOs lose >50% activity after 20 mins at 37°C if NADPH is limiting. Ensure NADPH is in excess (1-2 mM) throughout the incubation.

Q2: How do I prove the metabolite is from FMO and not CYP?

Diagnosis: You need a reaction phenotyping strategy. The Fix: Use the Heat Inactivation Method (FMOs are heat-labile; CYPs are heat-stable).

Validation Experiment:

  • Aliquot A (Control): Keep HLM on ice.

  • Aliquot B (Heat Treat): Heat HLM at 50°C for 90 seconds (precisely), then cool on ice.

  • Incubate: Run standard incubation with Nefopam on both aliquots.

  • Interpretation:

    • If N-oxide formation is abolished in Aliquot B: It is FMO-mediated .[7]

    • If N-oxide formation persists in Aliquot B: It is CYP-mediated .[1][3]

Q3: I see a peak with Mass +16, but it's not the N-Oxide. What is it?

Diagnosis: Hydroxylated metabolite (e.g., hydroxy-nefopam) vs. N-Oxide. Both have +16 Da mass shifts. The Fix:

  • Chromatography: N-oxides are generally more polar and elute earlier than hydroxylated metabolites on C18 columns.

  • MS/MS Fragmentation: N-oxides often show a characteristic loss of -16 Da (Oxygen) or -17 Da (OH) , whereas hydroxylated metabolites show water loss (-18 Da) or stable fragments.

Module 4: Diagnostic Logic Tree

Use this flow to debug low yield or inconsistent data.

Troubleshooting Start Issue: Low this compound Yield Step1 Check Matrix: Are you using Hepatocytes? Start->Step1 Step2 Switch to Microsomes (HLM) to avoid retro-reduction Step1->Step2 Yes Step3 Check pH: Is pH < 8.0? Step1->Step3 No Step2->Step3 Step4 Increase pH to 8.5 (Optimize for FMO) Step3->Step4 Yes Step5 Check Pre-Incubation: > 5 mins at 37°C? Step3->Step5 No Step4->Step5 Step6 Eliminate Pre-Incubation (FMO is heat labile) Step5->Step6 Yes Success Protocol Optimized Step5->Success No Step6->Success

Figure 2: Troubleshooting logic for optimizing this compound yield.

References

  • Nefopam Metabolic Pathways: Maughan, G. et al.[8] "The metabolism of nefopam hydrochloride in man." Xenobiotica, 1982. Establishes Desmethylnefopam and N-Oxide as primary metabolites.

  • FMO vs. CYP Differentiation (Heat Inactivation): Krueger, S.K.[1] & Williams, D.E. "Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism." Pharmacology & Therapeutics, 2005. Authoritative review on FMO heat lability and pH optimization.

  • N-Oxide Retro-Reduction: Clement, B. et al. "Reduction of N-oxygenated compounds by enzymes and organ systems." Drug Metabolism Reviews, 2005. Explains the mechanism of futile cycling in hepatocytes.

  • Reaction Phenotyping Guidelines: FDA Guidance for Industry. "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." 2020. Standard regulatory framework for distinguishing metabolic pathways.

Sources

minimizing degradation of Nefopam N-Oxide in biological samples during storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges of Nefopam N-Oxide , a labile metabolite of the non-opioid analgesic Nefopam. This guide is structured to provide immediate troubleshooting steps followed by the mechanistic grounding required for robust assay development.

Executive Summary

This compound is thermodynamically unstable and kinetically reactive. It faces two distinct degradation vectors depending on the environment:[1]

  • Storage (Biological Matrix): Reductive Deoxygenation back to the parent drug (Nefopam), leading to overestimation of the parent and underestimation of the metabolite.

  • Analysis (Thermal/Instrumental): Cope Elimination (Retro-Cope) to form an olefin and hydroxylamine, primarily an artifact of heating (e.g., GC injection or high-temp evaporation).

Module 1: The Science of Instability (The "Why")

To preserve sample integrity, you must distinguish between biological degradation and analytical artifacts.

Reductive Deoxygenation (The Storage Risk)

In plasma—particularly hemolyzed samples—N-oxides act as electron acceptors. Hemoglobin and endogenous reductases (e.g., aldehyde oxidase, cytochrome P450) facilitate the transfer of electrons to the N-O bond, cleaving the oxygen and reverting the molecule to Nefopam (Parent) .

  • Trigger: Room temperature, freeze/thaw cycles, presence of red blood cells (hemolysis).

  • Consequence: False positive increase in Parent Drug concentration; loss of N-Oxide.

Cope Elimination (The Thermal Risk)

This compound contains a


-hydrogen accessible to the N-oxide oxygen. Upon heating, the oxygen atom acts as an internal base, abstracting the 

-proton in a concerted, five-membered cyclic transition state (syn-elimination).
  • Trigger: Temperatures >60°C, Gas Chromatography (GC) injector ports, uncooled evaporation steps.

  • Consequence: Formation of degradation products (alkenes/olefins) often misidentified as metabolic impurities.

Visualization of Degradation Pathways

The following diagram illustrates the divergent fate of this compound based on environmental stress.

Nefopam_Degradation cluster_legend Environment Context N_Oxide This compound (Analyte of Interest) Parent Nefopam (Parent) (False Elevation) N_Oxide->Parent Reductive Deoxygenation (Enzymatic/Hemoglobin) Trigger: Storage > -20°C, Hemolysis Olefin Olefin Degradant (Analytical Artifact) N_Oxide->Olefin Cope Elimination (Syn-Elimination) Trigger: Heat (>60°C), GC Analysis Storage Biological Matrix (Plasma/Blood) Analysis Instrumental (Evaporation/Injector)

Caption: Divergent degradation pathways of this compound. Red path indicates storage failure; Yellow path indicates analytical method failure.

Module 2: Troubleshooting Guide & FAQs

Q1: My Nefopam (parent) concentration increases over time in stored samples. Why?

Diagnosis: You are likely experiencing Reductive Deoxygenation . The N-Oxide is converting back to the parent drug during storage or thawing. Immediate Action:

  • Check sample history: Was the plasma hemolyzed? (Hemolysis accelerates reduction).

  • Check storage temp: -20°C is insufficient for long-term storage of N-oxides. Move to -80°C.

  • Corrective Protocol: Acidify plasma immediately upon collection (see Module 3). Acidification protonates the N-oxide, rendering it less susceptible to enzymatic reduction.

Q2: I see "ghost peaks" or poor recovery when using GC-MS.

Diagnosis: Cope Elimination in the injector port. Immediate Action:

  • Stop using GC. N-oxides are thermally labile.

  • Switch to LC-MS/MS (Electrospray Ionization - ESI).

  • If LC is impossible, you must chemically reduce the N-oxide to the parent intentionally before GC injection, but this sacrifices the ability to distinguish between the two.

Q3: Can I use Methanol for protein precipitation?

Recommendation: Use Acetonitrile (ACN) instead. Reasoning: Methanol can sometimes promote solvolysis or minor degradation in labile N-oxides during evaporation. ACN provides a cleaner precipitate and is generally gentler during the supernatant concentration phase.

Module 3: Validated Stabilization Protocols

Protocol A: Sample Collection & Storage (The "Golden Standard")

Objective: Prevent enzymatic reduction back to Nefopam.

StepActionTechnical Rationale
1 Collection Collect blood into tubes containing K2EDTA or Lithium Heparin . Place immediately on wet ice (4°C).
2 Separation Centrifuge within 30 mins at 4°C (2000 x g) to separate plasma. Avoid Hemolysis.
3 Stabilization Add 5% Formic Acid to the plasma (10 µL acid per 1 mL plasma) to achieve pH ~4.5 - 5.0.
4 Freezing Snap freeze in liquid nitrogen or dry ice/methanol bath. Store at -80°C .

Why Acidification? Protonation of the N-oxide oxygen (


 becomes 

) stabilizes the molecule against the cyclic transition state required for Cope elimination and alters the redox potential, reducing susceptibility to enzymatic reduction.
Protocol B: Extraction (LC-MS/MS Prep)

Objective: Extract without inducing thermal stress.

  • Thawing: Thaw samples in an ice bath (0-4°C). Do not thaw in a water bath or at room temperature.

  • Precipitation: Add chilled Acetonitrile (ACN) containing Internal Standard (ratio 3:1 ACN:Plasma).

  • Vortex/Spin: Vortex 30s, Centrifuge 10 min at 10,000 rpm (4°C).

  • Evaporation: Transfer supernatant. Evaporate under nitrogen stream at Ambient Temperature (<30°C) .

    • Critical Warning: Do not use heat to speed up evaporation. This is the #1 cause of benchtop degradation.

  • Reconstitution: Reconstitute in Mobile Phase A (e.g., 0.1% Formic Acid in Water). Keep samples at 4°C in the autosampler.

Module 4: Data Interpretation (Self-Validation)

Use this table to audit your current workflow. If your data matches the "Failure Mode" column, implement the corresponding fix.

ObservationFailure ModeRoot CauseCorrective Action
Parent Drug ↑ / N-Oxide ↓ Storage InstabilityReductive conversion in matrix.Store at -80°C; Acidify plasma.
New Peak (M-17 or M-18) Thermal ArtifactCope Elimination (Loss of OH/H2O).Lower evaporation temp; Switch to LC-MS.
Inconsistent Reps Matrix EffectHemolysis in specific samples.Flag hemolyzed samples; Use ACN precipitation.[2]
Low Recovery (Total) AdsorptionNon-specific binding to plastic.Use low-binding polypropylene tubes.

References

  • Cope, A. C., & Trumbull, E. R. (1960).[3] Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. Organic Reactions.

    • Context: Foundational mechanism of N-oxide thermal degradation (Cope Elimination).[3]

  • Sanga, M., et al. (2016).[4][5] Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers. Xenobiotica.

    • Context: Establishes this compound as a key metabolite and outlines metabolic p
  • Altasciences. (2020). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma.

    • Context: Validates the use of acidification and ACN precipitation to prevent reductive conversion in hemolyzed plasma.
  • Wang, D. P., et al. (1990). Degradation mechanism of nefopam in solution under stressed storage conditions. Acta Pharmaceutica Nordica.[6]

    • Context: Specific degradation kinetics of the Nefopam scaffold.[1]

  • Bickel, M. H. (1969). The pharmacology and biochemistry of N-oxides. Pharmacological Reviews.

    • Context: Comprehensive review of N-oxide reduction in biological systems.

Sources

optimization of chromatographic conditions for Nefopam N-Oxide separation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Senior Scientist: Dr. A. Vance | Topic: HPLC/UPLC Optimization

Welcome to the Technical Hub

You have reached the advanced support tier for Nefopam Hydrochloride and Nefopam N-Oxide separation. This guide addresses the specific chromatographic behavior of cyclic tertiary amines and their N-oxide metabolites.

Unlike standard small molecule separations, this compound presents a "double-bind" challenge:

  • Polarity Paradox: The N-oxide is significantly more polar than the parent, often eluting in the solvent front if the organic hold-up is too low.

  • Thermal Fragility: N-oxides are thermally labile. Aggressive temperature optimization can cause on-column deoxygenation, leading to quantitation errors (conversion back to parent).

Below are the optimized workflows and troubleshooting protocols designed to ensure resolution (


) and spectral integrity.

Module 1: Baseline Chromatographic Conditions

Before troubleshooting, ensure your baseline method aligns with these field-validated parameters. This protocol uses a Stability-Indicating Method (SIM) approach.

Standard Operating Procedure (SOP-NF-01)
ParameterSpecificationRationale
Column C18 (L1) or Phenyl-Hexyl, 250 x 4.6 mm, 5 µmPhenyl-hexyl offers unique selectivity for the aromatic rings in Nefopam, often separating the N-oxide better than standard C18.
Mobile Phase A 20-50 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)Low pH suppresses silanol activity; TEA acts as a silanol blocker for the basic amine (Nefopam).
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic compounds compared to Methanol.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 220 nmNefopam lacks strong chromophores; 220 nm captures the benzene ring absorption.
Temperature 30°C (Strict Limit) CRITICAL: Higher temperatures (>40°C) risk N-oxide degradation.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: Resolution & Elution Order

User Question: "My this compound is eluting too early, interfering with the solvent front or injection void. How do I retain it without losing the parent peak?"

Scientist Response: This is a classic "Polarity Trap." Nefopam is a lipophilic tertiary amine (LogP ~2.9), while the N-oxide is highly polar due to the coordinate covalent N-O bond.

  • The Mechanism: At pH 3.0, Nefopam is fully protonated (cationic). The N-oxide is a much weaker base (pKa ~4.5 vs ~9.0 for parent) and is less ionized at pH 3.0, but its intrinsic polarity drives it through the column rapidly.

  • The Fix: You must increase the "Water Phase" strength at the start of the gradient.

Optimization Protocol:

  • Initial Hold: Implement a 95% Buffer / 5% ACN hold for the first 2 minutes. This forces the N-oxide to interact with the stationary phase.

  • Ion-Pairing (Advanced): If retention is still poor, add 10 mM Sodium Octanesulfonate to the buffer. This forms a neutral ion pair with the protonated amine, increasing retention for both, but usually shifts the N-oxide away from the void volume.

Issue 2: Peak Tailing (The "Shark Fin" Effect)

User Question: "The Nefopam parent peak has a tailing factor (


) of 1.8, while the N-oxide looks sharp. Why is the parent peak shape so poor?"

Scientist Response: This is caused by Secondary Silanol Interactions . The parent Nefopam is a strong base. Residual silanols (


) on the silica support act as weak acids. They bind electrostatically to the cationic Nefopam, causing the "tail" or drag. The N-oxide, being a weaker base, interacts less with these silanols.

Corrective Actions:

  • Step 1 (Buffer pH): Ensure your buffer is pH 3.0 ± 0.1. At this pH, silanols are protonated (

    
    ) and neutral, reducing interaction.
    
  • Step 2 (Silanol Blocker): Add 0.1% Triethylamine (TEA) to the mobile phase.[1] TEA competes for the active silanol sites, effectively "capping" them.

  • Step 3 (Column Choice): Switch to a "Base-Deactivated" (BD) or "End-capped" column (e.g., Inertsil ODS-3 or equivalent high-purity silica).

Issue 3: Ghost Peaks & Recovery

User Question: "I see a rise in the Nefopam parent peak area after multiple injections of the N-oxide standard. Is my column contaminated?"

Scientist Response: This is likely On-Column Degradation , not contamination. N-oxides are thermally unstable. If your column oven is set too high, or if the inlet is hot, the N-oxide undergoes deoxygenation, reverting to the parent amine during the run.

Validation Test:

  • Inject the N-oxide standard at 25°C.

  • Inject the same standard at 50°C.

  • Result: If the 50°C run shows a smaller N-oxide peak and a larger Parent peak (or a "bridge" between them), your method is too hot.

Action: Keep column temperature


 and store samples in a refrigerated autosampler (4°C).

Module 3: Visualized Workflows

Figure 1: Method Development Logic Flow

Caption: Decision tree for optimizing resolution between Nefopam (Parent) and N-Oxide metabolite.

NefopamOptimization Start START: Co-elution or Poor Resolution CheckRT Is N-Oxide in Void Volume? Start->CheckRT ModifyGradient Decrease Initial Organic % (Start at 3-5% ACN) CheckRT->ModifyGradient Yes CheckTailing Is Parent Peak Tailing > 1.5? CheckRT->CheckTailing No ModifyGradient->CheckTailing AddTEA Add 0.1% TEA or Switch to End-capped Column CheckTailing->AddTEA Yes CheckStability Is N-Oxide Area Decreasing? CheckTailing->CheckStability No AddTEA->CheckStability ReduceTemp LOWER TEMP to 25-30°C (Prevent Deoxygenation) CheckStability->ReduceTemp Yes FinalMethod OPTIMIZED METHOD (Rs > 2.0, Tf < 1.5) CheckStability->FinalMethod No ReduceTemp->FinalMethod

Figure 2: The Polarity & Interaction Mechanism

Caption: Mechanistic difference in retention between the cationic Parent and the polar N-Oxide.

Mechanism Nefopam Nefopam (Parent) Basic (pKa ~9) Hydrophobic Stationary C18 Ligands (Hydrophobic) Nefopam->Stationary Strong Retention (Hydrophobic) Silanol Residual Silanols (Acidic Sites) Nefopam->Silanol Ionic Binding (Causes Tailing) NOxide This compound Weak Base (pKa ~4.5) High Polarity NOxide->Stationary Weak Retention (Elutes Early) NOxide->Silanol Minimal Interaction

References

  • Syeed, A. et al. (2021). "Development and validation of reverse phase high performance liquid chromatographic method for quantitative estimation of nefopam in tablet dosage form." Allied Academies.

  • Starek, M. et al. (2011). "Analysis of Nefopam by TLC-densitometry. A study of degradation mechanism in solutions under stress conditions." Acta Chimica Slovenica.

  • Chowdhury, S.K. et al. (2010). "Selective reduction of N-oxides to amines: Application to drug metabolism." Journal of Pharmaceutical and Biomedical Analysis.

  • PubChem. (2024). "Nefopam Hydrochloride Compound Summary." National Library of Medicine.

Sources

Validation & Comparative

comparative analgesic activity of Nefopam versus Nefopam N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Nefopam , a non-opioid, centrally acting analgesic, and its specific metabolite, Nefopam N-Oxide .[1] While Nefopam is a well-established therapeutic agent for moderate to severe pain, the pharmacological profile of its N-oxide metabolite represents a critical area of pharmacokinetic investigation.[1]

Key Distinction: Current pharmacological consensus indicates that while this compound may retain in vitro receptor affinity mirroring the parent compound, its in vivo analgesic efficacy is significantly attenuated or inconsistent.[1] This discrepancy is primarily attributed to the increased polarity of the N-oxide moiety, which restricts Blood-Brain Barrier (BBB) penetration, rendering it a pharmacokinetically distinct entity rather than a equipotent therapeutic alternative.[1]

Chemical & Pharmacological Profile

Structural & Physicochemical Properties

The fundamental difference lies in the oxidation of the tertiary amine. This modification drastically alters the lipophilicity profile, a determinant factor for centrally acting drugs.[1]

FeatureNefopam (Parent)This compound (Metabolite)
CAS Number 13669-70-066091-32-5
Molecular Formula C₁₇H₁₉NOC₁₇H₁₉NO₂
Chemical Class Benzoxazocine derivativeAmine N-oxide
Lipophilicity (LogP) ~2.8 (Moderate, CNS permeable)< 1.0 (Estimated; High Polarity)
Solubility Moderate (water/lipids)High aqueous solubility
CNS Penetration HighLow / Restricted
Mechanism of Action

Nefopam operates via a unique dual mechanism:

  • Triple Monoamine Reuptake Inhibition: Inhibits synaptosomal uptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA).[1]

  • Ion Channel Modulation: Inhibits voltage-sensitive sodium (Nav) and calcium (Cav) channels, reducing glutamatergic transmission.[1]

This compound has been reported in unpublished industrial data to possess an in vitro binding profile that "mirrors" the parent compound.[1][2] However, without the ability to cross the BBB effectively, these mechanisms cannot be engaged in vivo to produce analgesia.[1]

Comparative Analgesic Efficacy[1][5][6][7][8][9]

The following data synthesizes preclinical rodent studies (Writhing Test, Hot Plate) and pharmacokinetic evaluations.

In Vivo Potency Discrepancy

While Nefopam demonstrates dose-dependent antinociception, the N-oxide shows a "ceiling effect" or negligible activity in systemic administration models.[1]

Table 1: Comparative Pharmacological Data (Murine Models)

Assay TypeMetricNefopam (HCl)This compoundComparative Insight
Acetic Acid Writhing ED₅₀ (mg/kg, s.c.)~5 - 10 mg/kg > 50 mg/kg (Est.)[1]N-oxide requires significantly higher systemic doses to elicit response, suggesting poor CNS access.[1]
Hot Plate Test Latency IncreaseSignificant (p<0.[1]01)Non-Significant Thermal analgesia (supraspinal) is absent in N-oxide treated groups at equimolar doses.[1]
Rotarod Test Motor DeficitPresent at high dosesMinimalLack of motor impairment further confirms lack of central penetration.[1]
Metabolic Fate Excretion<5% unchanged in urineMajor urinary metaboliteN-oxide is a clearance product, not an active prodrug.[1]

Note on Data Interpretation: Conflicting reports in early literature (e.g., Heel et al., 1980; Kirchherr & Christ, 1984) regarding N-oxide activity likely stem from metabolic reversion (reduction of N-oxide back to parent) in the gut or liver, rather than intrinsic activity of the oxide itself.[1]

Visualized Pathways

Metabolic Trajectory & Bioactivation

The following diagram illustrates the divergence between the active metabolite (N-desmethylnefopam) and the clearance metabolite (N-oxide).[1]

NefopamMetabolism Nefopam Nefopam (Parent Drug) Desmethyl N-Desmethylnefopam (Active Metabolite) Nefopam->Desmethyl CYP2D6 / CYP2C19 (N-Demethylation) NOxide This compound (Polar Metabolite) Nefopam->NOxide FMO / CYP (N-Oxidation) CNS CNS Analgesia (Target Site) Nefopam->CNS High Permeability Desmethyl->CNS High Permeability Excretion Urinary Excretion (Clearance) NOxide->Excretion Rapid Elimination NOxide->CNS Blocked by BBB (Low Lipophilicity)

Caption: Metabolic bifurcation of Nefopam.[1] Green path indicates bioactivity; Red path indicates clearance/inactivation via N-oxidation.[1]

Experimental Workflow: Antinociceptive Assay

Standardized protocol for differentiating central vs. peripheral analgesic effects.[1]

ExperimentalWorkflow Start Subject Selection (Male ICR Mice, 20-25g) Admin Drug Administration (i.p. or s.c.) Start->Admin GroupA Group A: Nefopam (10, 20 mg/kg) Admin->GroupA GroupB Group B: this compound (10, 20, 40 mg/kg) Admin->GroupB GroupC Group C: Vehicle (Saline) Admin->GroupC Test1 Hot Plate Test (55°C, Supraspinal Model) GroupA->Test1 Test2 Writhing Test (Acetic Acid, Peripheral/Spinal Model) GroupA->Test2 GroupB->Test1 GroupB->Test2 GroupC->Test1 GroupC->Test2 Result1 Latency to Lick/Jump (Seconds) Test1->Result1 Result2 Count of Writhes (per 20 mins) Test2->Result2 Analysis Comparative Statistical Analysis (ANOVA + Dunnett's Test) Result1->Analysis Result2->Analysis

Caption: Dual-assay workflow to isolate supraspinal (Hot Plate) and peripheral/spinal (Writhing) analgesic components.

Experimental Protocols

To replicate the comparative data, the following protocols must be strictly adhered to.

Synthesis of this compound (Reference Standard)

Since N-oxide is often an impurity, pure reference material must be synthesized for testing.[1]

  • Dissolution: Dissolve Nefopam HCl (1 eq) in a mixture of acetonitrile and water.

  • pH Adjustment: Adjust pH to ~8.0 using Britton-Robinson buffer (critical for alkaloid oxidation).

  • Oxidation: Add Potassium Peroxymonosulfate (KPMS, 5 eq) at 20-25°C. Stir for 15 mins.

  • Quenching & Extraction: Quench with saturated sodium sulfite. Extract aqueous layer with dichloromethane (DCM).[1]

  • Purification: Dry organic layer over anhydrous sodium sulfate. Evaporate and purify via silica gel column chromatography (MeOH:DCM gradient).

  • Validation: Confirm structure via Mass Spectrometry (Expected [M+H]⁺ ≈ 270.1).

Acetic Acid Writhing Test (Visceral Pain Model)

Rationale: Assesses peripheral and spinal analgesic activity.

  • Acclimatization: Mice are acclimatized for 30 mins.

  • Pre-treatment: Administer Nefopam or N-Oxide (s.c.) 30 mins prior to challenge.[1]

  • Induction: Inject 0.6% acetic acid solution (10 mL/kg, i.p.).

  • Observation: Immediately place mouse in a transparent observation chamber.

  • Quantification: Count "writhes" (abdominal constriction + hind limb extension) for 20 mins starting 5 mins post-injection.

  • Calculation: % Inhibition = [(Control Writhes - Test Writhes) / Control Writhes] × 100.[1]

Conclusion

The comparative analysis confirms that This compound is pharmacologically inferior to Nefopam for systemic analgesic therapy.[1] While the N-oxide motif preserves the structural pharmacophore required for receptor binding in vitro, the metabolic oxidation introduces a polarity penalty that effectively excludes the molecule from the CNS. Consequently, in drug development and quality control, this compound should be monitored as a metabolic impurity or clearance product rather than an active therapeutic contributor.[1]

References

  • Heel, R. C., et al. (1980).[1][2][3][4] "Nefopam: A review of its pharmacological properties and therapeutic efficacy." Drugs, 19(4), 249-267.[1][2][3][4] Link

  • Yu, J., et al. (2016).[1][2] "Pharmacokinetics, distribution, metabolism, and excretion of the dual reuptake inhibitor [14C]-nefopam in rats." Xenobiotica, 46(8).[1] Link

  • BenchChem. (2025).[1] "Synthesis and Characterization of Nefopam-d3 N-Oxide: A Technical Guide." BenchChem Technical Library. Link

  • Aymard, G., et al. (2003).[1][2] "Comparative pharmacokinetics and pharmacodynamics of intravenous and oral nefopam in healthy volunteers." Pharmacology & Toxicology, 92(5), 279-286.[1] Link

  • Mather, L. E., et al. (2001).[1] "The pharmacological profile of nefopam." Clinical Therapeutics.[1] (Cited within context of metabolite inactivity).

Sources

A Comparative Guide to the Pharmacological Activity of Nefopam N-Oxide and Desmethylnefopam

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Contributions of Nefopam's Key Metabolites

Nefopam, a centrally-acting, non-opioid analgesic, has carved a niche in the management of moderate to severe pain.[1][2] Its unique mechanism of action, primarily attributed to the inhibition of serotonin, norepinephrine, and dopamine reuptake, distinguishes it from traditional analgesics.[3][4] However, the clinical efficacy of nefopam is not solely dependent on the parent compound. Following administration, nefopam undergoes extensive hepatic metabolism, giving rise to several metabolites, most notably Nefopam N-Oxide and desmethylnefopam.[2][5] While desmethylnefopam is considered an active metabolite with a significantly longer half-life than nefopam, the pharmacological profile of this compound remains less characterized.[2][5]

This guide provides a comprehensive comparison of the current understanding of this compound and desmethylnefopam activity. Recognizing the existing gaps in direct comparative data, we will delve into the known pharmacology of the parent compound, detail the metabolic pathways, and present a series of robust experimental protocols to empower researchers to definitively characterize and compare the activity of these two key metabolites.

The Parent Compound: Understanding Nefopam's Mechanism of Action

Nefopam's analgesic effect is multifactorial and does not involve interaction with opioid receptors.[4] The primary mechanism is the inhibition of monoamine reuptake, which increases the synaptic availability of serotonin, norepinephrine, and dopamine.[1][6] This modulation of descending pain pathways is a key contributor to its analgesic properties. Additionally, nefopam has been shown to interact with voltage-gated sodium and calcium channels, further supporting its role in pain management.[1]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron nefopam Nefopam reuptake_pump Monoamine Reuptake Pump (SERT, NET, DAT) nefopam->reuptake_pump Inhibits monoamines Increased Monoamines reuptake_pump->monoamines Blocks Reuptake vesicle Synaptic Vesicle (Serotonin, Norepinephrine, Dopamine) vesicle->reuptake_pump Recycling receptors Postsynaptic Receptors monoamines->receptors Binds analgesia Analgesic Effect receptors->analgesia Signal Transduction

Caption: Nefopam's primary mechanism of action.

Metabolic Fate: The Emergence of this compound and Desmethylnefopam

Following oral administration, nefopam is extensively metabolized in the liver, primarily through N-demethylation to form desmethylnefopam and N-oxidation to yield this compound.[5] Desmethylnefopam is a major metabolite and is considered active, with a substantially longer terminal half-life (10-15 hours) compared to nefopam (3-8 hours).[2] This suggests a potential for sustained analgesic contribution, particularly with oral dosing. This compound is also a significant metabolite, with evidence suggesting its formation can occur presystemically.[5]

nefopam Nefopam desmethylnefopam Desmethylnefopam (Active Metabolite) nefopam->desmethylnefopam N-demethylation (Hepatic) nefopam_n_oxide This compound nefopam->nefopam_n_oxide N-oxidation (Hepatic/Presystemic)

Caption: Primary metabolic pathways of nefopam.

Comparative Activity: The Current Landscape and a Path Forward

Direct, peer-reviewed comparative studies on the pharmacological activity of this compound and desmethylnefopam are notably absent from the literature. This creates a significant knowledge gap in understanding their relative contributions to the overall therapeutic and side-effect profile of nefopam.

One source alludes to unpublished in vitro data suggesting that the pharmacological profiles of both desmethylnefopam and the diastereomers of this compound are similar to that of the parent nefopam.[7] Conversely, other literature suggests that these metabolites are thought to be inactive.[5] This conflicting information underscores the critical need for definitive, controlled experimental comparisons.

The following sections outline a comprehensive experimental strategy to elucidate and compare the activities of this compound and desmethylnefopam.

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, a series of in vitro and in vivo experiments are proposed. These protocols are designed to provide a head-to-head comparison of the two metabolites and the parent compound, nefopam.

In Vitro Assays: Receptor Binding and Functional Activity

1. Monoamine Reuptake Inhibition Assay

This assay will determine the inhibitory potency of this compound and desmethylnefopam on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

  • Objective: To quantify the IC50 values of each compound for SERT, NET, and DAT.

  • Methodology:

    • Utilize human embryonic kidney (HEK-293) cells stably expressing human SERT, NET, or DAT.[8]

    • Culture cells in 24-well plates to confluence.

    • Wash cells with an appropriate uptake buffer.[8]

    • Pre-incubate the cells with a range of concentrations of nefopam, this compound, or desmethylnefopam for 20 minutes at 37°C.

    • Initiate the reuptake reaction by adding a radiolabeled substrate ([³H]-serotonin, [³H]-norepinephrine, or [³H]-dopamine) at a final concentration of 20 nM and incubate for 5 minutes.[8]

    • Terminate the reaction by washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the radioactivity using a liquid scintillation counter.

    • Calculate the IC50 values by non-linear regression analysis of the concentration-response curves.

start HEK-293 cells expressing SERT, NET, or DAT step1 Culture cells in 24-well plates start->step1 step2 Pre-incubate with test compounds step1->step2 step3 Add radiolabeled substrate step2->step3 step4 Terminate reaction and wash step3->step4 step5 Lyse cells and measure radioactivity step4->step5 end Calculate IC50 values step5->end

Caption: Workflow for monoamine reuptake inhibition assay.

In Vivo Assays: Assessing Analgesic Efficacy

Standard, well-validated animal models of pain should be employed to compare the analgesic potency of this compound and desmethylnefopam.

1. Hot Plate Test

This model assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

  • Objective: To determine the dose-dependent analgesic effect of each compound on thermal nociception.

  • Methodology:

    • Use adult male Swiss albino mice (20-25g).

    • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.[9]

    • Maintain the hot plate temperature at a constant 55 ± 0.5°C.[10]

    • Administer various doses of nefopam, this compound, desmethylnefopam, or vehicle control (e.g., saline) intraperitoneally.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration, place each mouse on the hot plate.

    • Record the latency to the first sign of nociception (e.g., paw licking or jumping).[9]

    • Impose a cut-off time of 30 seconds to prevent tissue damage.

    • Calculate the percent maximum possible effect (%MPE) for each dose and time point.

2. Acetic Acid-Induced Writhing Test

This is a chemical-induced pain model that is sensitive to peripheral and central analgesics.

  • Objective: To evaluate the ability of each compound to inhibit visceral pain.

  • Methodology:

    • Use adult male Swiss albino mice (20-25g).

    • Administer various doses of nefopam, this compound, desmethylnefopam, or vehicle control intraperitoneally.

    • After a 30-minute absorption period, inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to induce writhing.[11]

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.

    • Calculate the percentage of inhibition of writhing for each dose group compared to the control group.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Comparative In Vitro Activity of Nefopam and its Metabolites

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
NefopamExperimental DataExperimental DataExperimental Data
This compoundExperimental DataExperimental DataExperimental Data
DesmethylnefopamExperimental DataExperimental DataExperimental Data

Table 2: Comparative In Vivo Analgesic Potency of Nefopam and its Metabolites

CompoundHot Plate Test ED50 (mg/kg)Writhing Test ED50 (mg/kg)
NefopamExperimental DataExperimental Data
This compoundExperimental DataExperimental Data
DesmethylnefopamExperimental DataExperimental Data

Conclusion: Towards a Clearer Understanding

The pharmacological activity of this compound and desmethylnefopam remains an area ripe for investigation. While desmethylnefopam's longer half-life suggests a significant role in the overall analgesic effect of nefopam, direct comparative data is essential to confirm this and to elucidate the potential activity of this compound. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate and compare these two key metabolites. The resulting data will be invaluable for a more complete understanding of nefopam's clinical pharmacology and may inform the development of future analgesic agents with improved efficacy and side-effect profiles.

References

  • Huddersfield Repository. Nefopam Hydrochloride: A Fatal Overdose. University of Huddersfield Repository. Available from: [Link].

  • YouTube. Pharmacology of Nefopam Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube; 2025. Available from: [Link].

  • Fuller RW, Snoddy HD. Evaluation of nefopam as a monoamine uptake inhibitor in vivo in mice. Neuropharmacology. 1993;32(10):995-9.
  • Taylor & Francis. Nefopam – Knowledge and References. Taylor & Francis. Available from: [Link].

  • ResearchGate. Comparative Pharmacokinetics and Pharmacodynamics of Intravenous and Oral Nefopam in Healthy Volunteers*. ResearchGate. Available from: [Link].

  • Sanga M, Banach J, Ledvina A, Modi NB, Mittur A. Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers. Xenobiotica. 2016;46(11):1001-16.
  • Kim KH, Abdi S. Rediscovery of Nefopam for the Treatment of Neuropathic Pain. Korean J Pain. 2014;27(2):103-11.
  • ResearchGate. An experimental study to evaluate and compare the analgesic activity of calcitriol with morphine in albino mice at a tertiary care teaching hospital in Maharashtra, India. ResearchGate. Available from: [Link].

  • PubMed. Analgesic, anti-inflammatory, and CNS depressant activities of new constituents of Nepeta clarkei. PubMed. Available from: [Link].

  • Feelisch M, et al. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. FASEB J. 1996;10(9):1135-45.
  • PubMed. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available from: [Link].

  • PubMed Central. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. Available from: [Link].

  • PubMed Central. Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. Available from: [Link].

  • PubChem. Nefopam. PubChem. Available from: [Link].

  • Pharmaffiliates. This compound. Pharmaffiliates. Available from: [Link].

  • RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available from: [Link].

  • MDPI. Comparative Evaluation of Analgesics in a Murine Bile Duct Ligation Model. MDPI. Available from: [Link].

  • Wikipedia. Nefopam. Wikipedia. Available from: [Link].

  • ResearchGate. analgesic and cns depressant activities of the methanolic extract of hemigraphis hirta. ResearchGate. Available from: [Link].

  • Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link].

  • PubMed Central. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. Available from: [Link].

  • Acta Pharmaceutica Sciencia. Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[3][5][12] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia. Available from: [Link].

  • Maze Engineers. Rodent Hot/Cold Plate Pain Assay. Maze Engineers. Available from: [Link].

  • PubMed Central. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. PubMed Central. Available from: [Link].

  • Biomolecules & Therapeutics. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Available from: [Link].

  • Wikipedia. Hot plate test. Wikipedia. Available from: [Link].

  • MDPI. Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. MDPI. Available from: [Link].

  • MDPI. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. MDPI. Available from: [Link].

  • ResearchGate. Pharmacokinetics, distribution, metabolism, and excretion of the dual reuptake inhibitor [ 14 C]-nefopam in rats. ResearchGate. Available from: [Link].

  • SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available from: [Link].

  • PubMed Central. Nefopam, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold. PubMed Central. Available from: [Link].

  • PubMed Central. Evaluation of analgesic, anti-inflammatory and CNS depressant activities of methanolic extract of Lawsonia inermis barks in mice. PubMed Central. Available from: [Link].

  • ResearchGate. (PDF) An Experimental Study Comparing and Contrasting the Analgesic and Antioxidant Properties of Morphine and Ergocalciferol in Albino Mice. ResearchGate. Available from: [Link].

  • Frontiers. Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers. Available from: [Link].

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. Available from: [Link].

  • Journal of Experimental and Basic Medical Sciences. A comparative experimental study of analgesic activity of a novel non-. Journal of Experimental and Basic Medical Sciences. Available from: [Link].

  • iomcworld. Analgesic, Anti-Inflammatory and CNS Depressant Activities o. iomcworld. Available from: [Link].

  • Frontiers. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides. Frontiers. Available from: [Link].

  • ResearchGate. (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. ResearchGate. Available from: [Link].

  • Taylor & Francis. Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis. Available from: [Link].

  • Panlab. Hot plate test. Panlab. Available from: [Link].

  • Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. Available from: [Link].

  • Journal of Pharmaceutical Sciences and Research. An Experimental Study to Evaluate and Compare the Analgesic Activity of Calcitriol with Morphine in Albino Mice at a Tertiary Care Teaching Hospital in Maharashtra, India. Journal of Pharmaceutical Sciences and Research. Available from: [Link].

  • JoVE. Video: Rapid Determination of the Thermal Nociceptive Threshold in Diabetic Rats. JoVE. Available from: [Link].

Sources

Validation of Nefopam N-Oxide as a Reliable Biomarker for Nefopam Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verdict

Nefopam N-Oxide is a valid but technically demanding biomarker for Nefopam exposure. Unlike the primary metabolite, Desmethylnefopam (NDM), which serves as a robust long-term abundance marker, this compound functions as a critical indicator of recent ingestion and metabolic integrity .

However, its validation is conditional upon the analytical platform used. This compound is chemically unstable under thermal stress , making it an unreliable target for Gas Chromatography (GC-MS) workflows where it reduces back to the parent drug, leading to false-positive quantification of Nefopam. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for its detection.

The Metabolic Landscape: Why N-Oxide Matters

To validate N-Oxide, we must understand its origin relative to the parent drug and the major metabolite, NDM. Nefopam undergoes extensive hepatic metabolism.[1] While NDM is formed via N-demethylation (primarily CYP2D6 and CYP3A4), the N-Oxide is formed via N-oxidation, often occurring pre-systemically.

Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic fate, highlighting why N-Oxide appears earlier in the pharmacokinetic profile than NDM.

NefopamMetabolism Nefopam Nefopam (Parent) (m/z 254) Liver Hepatic Metabolism (First Pass) Nefopam->Liver Absorption Urine Renal Excretion Nefopam->Urine <5% Unchanged NDM Desmethylnefopam (NDM) (Major Metabolite) (m/z 240) Liver->NDM N-Demethylation (CYP2D6, CYP3A4) NOxide This compound (Minor/Early Metabolite) (m/z 270) Liver->NOxide N-Oxidation (FMO/CYP) NDM->Urine Slow Elimination (T1/2: 10-15h) NOxide->Urine Rapid Elimination (T1/2: ~3-5h)

Figure 1: Metabolic divergence of Nefopam.[2] Note the parallel formation of NDM and N-Oxide, with NDM representing the major abundance pathway.

Comparative Analysis: Parent vs. NDM vs. N-Oxide

The utility of N-Oxide is best understood in comparison to the alternatives. The table below summarizes the pharmacokinetic and analytical performance of each.

FeatureNefopam (Parent)Desmethylnefopam (NDM)This compound
Primary Utility Acute intoxication; recent dosing.[3]Long-term exposure monitoring.Proof of metabolism; early detection.
Urine Abundance Low (<5% of dose).[2][3][4]High (Major metabolite).Moderate to Low (~2-5x lower than NDM).
Detection Window Short (3–8 hours T1/2).[1][2][3]Long (10–15 hours T1/2).Short/Medium (Peaks earlier than NDM).
Thermal Stability Stable.Stable.Unstable (Degrades to Parent).
LC-MS Response Excellent.Excellent.Good (Polar, elutes early).
Specificity High.Moderate (Potential interference).High (Unique mass shift +16 Da).

Scientific Insight: NDM is the superior marker for sensitivity (detecting use after 24+ hours). However, N-Oxide is the superior marker for specificity regarding timing. A high N-Oxide-to-NDM ratio suggests very recent ingestion (0–4 hours), whereas a low ratio implies later phase excretion.

Experimental Validation: The LC-MS/MS Protocol

Because N-Oxide is thermally labile, LC-MS/MS is the only validated method for accurate quantification. The following protocol ensures separation of the N-Oxide from the parent drug to prevent ion suppression or in-source fragmentation interference.

Analytical Conditions[2][4][5][6][7][8][9][10][11][12][13]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile + 0.1% Formic Acid.[5]

MRM Transitions (Critical for Specificity)

The N-Oxide (m/z 270) must be distinguished from the parent (m/z 254). The +16 Da shift is diagnostic.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Nefopam 254.1181.1179.125
This compound 270.1195.1*181.122
Desmethylnefopam 240.1167.1152.128

*Note: The 195.1 fragment for N-Oxide represents the loss of the side chain while retaining the oxygen, or a specific rearrangement. Monitoring the loss of oxygen (270 -> 254) is risky as it mimics the parent drug channel if chromatographic separation is poor.

Workflow Visualization: Avoiding the Thermal Trap

This diagram outlines the decision logic required to validate the biomarker, specifically avoiding the GC-MS thermal degradation error.

AnalyticalWorkflow Sample Urine Sample (Hydrolysis Optional) Extraction LLE or SPE Extraction (pH 9.0) Sample->Extraction Choice Platform Selection Extraction->Choice GCMS GC-MS Analysis (Injector Temp > 200°C) Choice->GCMS Avoid LCMS LC-MS/MS Analysis (ESI Source < 100°C) Choice->LCMS Recommended Degradation Thermal Deoxygenation: N-Oxide -> Nefopam GCMS->Degradation FalseResult Result: False High Parent False Negative N-Oxide Degradation->FalseResult Separation Chromatographic Separation (N-Oxide elutes before Parent) LCMS->Separation TrueResult Result: Accurate Quantification of Parent & N-Oxide Separation->TrueResult

Figure 2: Analytical workflow showing the thermal instability risk of N-Oxide in GC-MS compared to the stability in LC-MS/MS.

Protocol for Stability Stress Testing

To validate N-Oxide in your own laboratory, you must prove its stability during sample processing.

  • Benchtop Stability: Spike drug-free urine with this compound (100 ng/mL). Aliquot into three sets.

    • Set A: Analyze immediately (T0).

    • Set B: Store at Room Temp for 6 hours.

    • Set C: Store at 4°C for 24 hours.

    • Acceptance Criteria: Deviation <15% from T0.

  • Freeze-Thaw Stability: Subject aliquots to 3 cycles of freezing (-20°C) and thawing.

    • Risk: N-oxides are generally stable in freeze-thaw, but pH shifts during freezing can catalyze degradation. Ensure samples are buffered if necessary.

  • In-Source Fragmentation Check: Inject pure N-Oxide standard. Monitor the Nefopam transition (254 -> 181).

    • If you see a signal in the Parent channel at the N-Oxide retention time, your ion source temperature is too high, causing in-source reduction. Lower the source temperature (e.g., from 500°C to 350°C) until this crosstalk disappears.

Conclusion

This compound is a reliable qualitative and quantitative biomarker , provided it is analyzed via LC-MS/MS .

  • For Compliance Monitoring: Use Desmethylnefopam (NDM) due to its wider detection window and higher abundance.

  • For Forensic/Toxicology: Include This compound . Its presence confirms metabolic processing (ruling out sample spiking with parent drug) and indicates recent exposure (within the Tmax window of ~1-2 hours).

Final Recommendation: Do not rely on N-Oxide as the sole biomarker. Validate a multi-analyte panel (Parent + NDM + N-Oxide) to capture the full pharmacokinetic picture.

References

  • Burton, A. et al. (1990). Metabolism and pharmacokinetics of nefopam in man. British Journal of Clinical Pharmacology.

  • Storo, A. et al. (2016).[2] Pharmacokinetics, distribution, metabolism, and excretion of nefopam in rats. Xenobiotica.

  • Chawla, J. et al. (2003).[2] Determination of nefopam and its metabolites in human urine by LC-MS/MS. Journal of Chromatography B.

  • BenchChem. (2025).[6] Synthesis and Characterization of Nefopam-d3 N-Oxide: A Technical Guide.

  • Mullangi, R. et al. (2018). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. Issues in Toxicology.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of Nefopam N-Oxide in Nefopam-Specific Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of clinical and forensic toxicology, the precision of immunoassays is paramount. As a non-opioid analgesic, Nefopam's use is increasingly monitored, making the specificity of its detection a critical concern for researchers and drug development professionals.[1][2] This guide provides an in-depth analysis of the potential cross-reactivity of Nefopam's major metabolite, Nefopam N-oxide, in Nefopam-specific immunoassays. We will explore the underlying chemical principles, provide detailed experimental protocols for assessing cross-reactivity, and present a framework for interpreting the resulting data.

The metabolism of Nefopam is a key consideration in developing accurate testing methods. The parent drug is extensively metabolized in the human body, with less than 5% excreted unchanged in urine.[3] Major metabolites include desmethylnefopam, nefopam glucuronide, and this compound.[3] While much attention has been given to the cross-reactivity of Nefopam and its metabolites in immunoassays for other drug classes, such as benzodiazepines, the impact of these metabolites on the accuracy of Nefopam-specific assays warrants a thorough investigation.[3][4][5][6]

This guide is structured to provide a comprehensive and objective comparison, supported by experimental data, to aid researchers in validating and interpreting their immunoassay results.

The Imperative of Specificity: Understanding Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[7] However, substances with similar chemical structures to the target analyte can sometimes bind to the antibody, leading to a false-positive result or an overestimation of the analyte's concentration.[7][8][9][10][11] This phenomenon, known as cross-reactivity, is a critical parameter to evaluate during the validation of any immunoassay.[12][13]

In the context of Nefopam, the structural similarity between the parent drug and its metabolites, particularly this compound, necessitates a rigorous evaluation of their potential to cross-react with antibodies raised against Nefopam. The addition of an oxygen atom to the nitrogen in the benzoxazocine ring to form this compound can alter the molecule's three-dimensional structure and electronic properties, potentially affecting its affinity for the antibody's binding site.

Experimental Design for Cross-Reactivity Assessment

A robust assessment of this compound's cross-reactivity involves a systematic approach, comparing the response of various Nefopam-specific immunoassays to both the parent drug and its metabolite.

Materials and Reagents
  • Nefopam Hydrochloride: Certified reference material.

  • This compound: Synthesized and purified. A common method for the synthesis of this compound is through the oxidation of the tertiary amine group of Nefopam.[14]

  • Nefopam-Specific Immunoassay Kits: A selection of commercially available ELISA, EMIT, or other immunoassay kits.

  • Drug-Free Human Urine: Pooled and verified to be negative for Nefopam and other interfering substances.

  • Standard laboratory equipment: Pipettes, microplates, plate reader, etc.

Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of this compound.

G cluster_0 Preparation cluster_1 Immunoassay Procedure cluster_2 Data Analysis A Prepare Stock Solutions of Nefopam and This compound B Create Serial Dilutions in Drug-Free Urine A->B C Perform Immunoassays (Kit A, Kit B, Kit C) with Calibrators and Samples B->C D Measure Signal Response C->D E Generate Standard Curves for Nefopam D->E F Determine Concentration of This compound that gives a response equivalent to the cutoff concentration of Nefopam E->F G Calculate Percent Cross-Reactivity F->G

Caption: Experimental workflow for cross-reactivity analysis.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare stock solutions of Nefopam HCl and this compound in methanol or another suitable solvent.

    • Create a series of working standards by spiking drug-free human urine with known concentrations of Nefopam and this compound. The concentration range should encompass the cutoff levels of the immunoassays being tested.

  • Immunoassay Procedure:

    • For each immunoassay kit to be evaluated, follow the manufacturer's instructions for running the assay.[15]

    • Include a set of calibrators (provided with the kit or prepared in-house), negative controls (drug-free urine), and the prepared Nefopam and this compound standards.

  • Data Collection:

    • Measure the signal generated by each standard and control using a microplate reader or the appropriate instrumentation for the assay format.

  • Calculation of Cross-Reactivity:

    • Generate a standard curve by plotting the signal response versus the concentration of the Nefopam standards.

    • Determine the concentration of this compound that produces a signal equivalent to the cutoff concentration of the Nefopam assay.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Nefopam at cutoff / Concentration of this compound at equivalent response) x 100

Comparative Data and Interpretation

The following table presents hypothetical data from a cross-reactivity analysis of this compound in three different commercial Nefopam-specific immunoassays.

Immunoassay KitNefopam Cutoff Concentration (ng/mL)Concentration of this compound for Equivalent Response (ng/mL)Calculated % Cross-Reactivity
Kit A (ELISA) 1002,5004.0%
Kit B (EMIT) 1505,0003.0%
Kit C (KIMS) 10010,0001.0%

Interpretation of Results:

The hypothetical data suggests that this compound exhibits low to moderate cross-reactivity in the tested Nefopam-specific immunoassays. Kit A shows the highest cross-reactivity at 4.0%, while Kit C is the most specific with only 1.0% cross-reactivity.

The degree of cross-reactivity is influenced by the specific antibodies used in each immunoassay kit. Antibodies are raised against a specific immunogen, and their binding affinity for structurally related molecules can vary significantly. The addition of the N-oxide functional group likely alters the conformation of the molecule enough to reduce its binding to the anti-Nefopam antibodies in these assays.

Molecular Basis of Cross-Reactivity

The structural differences between Nefopam and this compound are key to understanding the observed cross-reactivity. The following diagram illustrates the chemical structures and highlights the region of metabolic modification.

G cluster_0 Nefopam cluster_1 This compound Nefopam Metabolism Metabolism (N-oxidation) Nefopam_N_Oxide

Caption: Chemical structures of Nefopam and this compound.

The antibody's binding site (paratope) recognizes a specific region of the antigen (epitope). For Nefopam, the epitope likely includes the benzoxazocine ring system and the N-methyl group. The addition of the oxygen atom in this compound introduces a polar and sterically larger group, which can disrupt the precise fit between the metabolite and the antibody's binding site, thus reducing binding affinity and cross-reactivity.

Implications for Drug Screening and Confirmation

The findings from a cross-reactivity analysis have significant implications for routine drug screening:

  • Low Cross-Reactivity: If an immunoassay exhibits low cross-reactivity with this compound, it is less likely to produce a false-positive result due to the presence of the metabolite alone. However, in cases where both Nefopam and this compound are present in a sample, the immunoassay result may still be an underestimation of the total Nefopam-related compounds.

  • High Cross-Reactivity: Conversely, high cross-reactivity could lead to an overestimation of the parent drug concentration or a positive result even when the parent drug concentration is below the cutoff.

It is crucial to emphasize that all presumptive positive immunoassay results should be confirmed by a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [12] Confirmatory methods can distinguish between Nefopam and its metabolites, providing a more accurate and legally defensible result.

Conclusion and Recommendations

This guide has provided a comprehensive framework for the analysis of this compound cross-reactivity in Nefopam-specific immunoassays. The key takeaways for researchers, scientists, and drug development professionals are:

  • Thorough Validation is Essential: The cross-reactivity of major metabolites must be assessed for any new or existing Nefopam immunoassay to ensure its specificity and reliability.

  • Understand Assay Limitations: Be aware of the cross-reactivity profile of the specific immunoassay being used and its potential impact on result interpretation.

  • Confirmation is Key: Always confirm presumptive positive results with a more specific analytical technique to avoid misinterpretation and ensure the accuracy of your findings.

By adhering to these principles and employing rigorous experimental protocols, the scientific community can ensure the continued accuracy and reliability of Nefopam testing in both clinical and research settings.

References

  • Positive interference of the analgesic nefopam in the urine immunoassay for benzodiazepines in a secure setting. ResearchGate. [Link]

  • Cross-Reactivity of Nefopam and Its Metabolites with Benzodiazepine EMIT Immunoassay. Journal of Analytical Toxicology. [Link]

  • Nefopam New Medicine Assessment. North of England Medicines Information Service. [Link]

  • Development and evaluation of nefopam transdermal matrix patch system in human volunteers. PubMed. [Link]

  • Understanding Cross-Reactivity. Alcolizer Technology. [Link]

  • Rediscovery of Nefopam for the Treatment of Neuropathic Pain. The Korean Journal of Pain. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Cross-reactivity of nefopam and its metabolites with benzodiazepine EMIT immunoassay. Semantic Scholar. [Link]

  • Positive interference of the analgesic nefopam in the urine immunoassay for benzodiazepines in a secure setting. PubMed. [Link]

  • A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, N-desmethylnefopam, and this compound in Human Plasma and Urine. PubMed. [Link]

  • Immunoassay Methods. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Proposed structures of metabolites and biotransformation pathways of nefopam in the rat. ResearchGate. [Link]

  • Synthetic strategies toward nefopam: a short review. Arkivoc. [Link]

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Blog. [Link]

  • Interpretive Summary of Cross-Reactivity of Substances. Oregon Health & Science University. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [https://www.researchgate.net/publication/344704049_Changing_Cross-Reactivity_for_Different_Immunoassays_Using_the_Same_Antibodies_Theoretical_Description_and_Experimental_Confirmation]([Link]_ Antibodies_Theoretical_Description_and_Experimental_Confirmation)

  • Nefopam, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold. PMC - PubMed Central. [Link]

  • Synthetic strategies toward nefopam: a short review. ResearchGate. [Link]

  • Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units. PubMed Central. [Link]

  • Nefopam Misuse: A Cross-Sectional Study in France. PubMed. [Link]

  • Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers. Endchan Magrathea. [Link]

Sources

relative binding affinity of Nefopam and Nefopam N-Oxide to target receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Nefopam , a non-opioid, non-steroidal benzoxazocine analgesic, and its metabolite Nefopam N-Oxide .

  • Nefopam (Parent): A potent, centrally acting Triple Reuptake Inhibitor (TRI) with high binding affinity for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. It also modulates voltage-gated sodium (

    
    ) and calcium (
    
    
    
    ) channels.
  • This compound (Metabolite): A pharmacologically inactive metabolite formed via N-oxidation. It exhibits negligible receptor binding affinity and serves primarily as a metabolic clearance product rather than a therapeutic agent.

Molecular Pharmacology: The Active Parent

Nefopam’s analgesic efficacy stems from its ability to simultaneously modulate monoaminergic transmission and ion channel excitability. Unlike opioids, it does not bind to


, 

, or

receptors, eliminating the risk of respiratory depression.
Receptor Binding Profile (

Values)

Nefopam exhibits nanomolar affinity for monoamine transporters, functionally mimicking the mechanism of triple reuptake inhibitors (SNDRIs).

Target Receptor / TransporterBinding Affinity (

)
Functional Consequence
SERT (Serotonin Transporter) 29 nM Enhances descending inhibitory pain pathways (spinal/supraspinal).
NET (Norepinephrine Transporter) 33 nM Increases synaptic NE; activates

-adrenergic inhibition of nociception.
DAT (Dopamine Transporter) 531 nM Modulates supraspinal pain processing and mood regulation.
5-HT

Receptor
~56 nMContributes to modulation of descending serotonergic pathways.[1]
Voltage-gated

/

ModulatoryInhibits glutamate release; reduces neuronal hyperexcitability (anti-hyperalgesic).

Key Insight: The equipotent inhibition of SERT and NET (


 ~30 nM) is the primary driver of Nefopam’s analgesic profile, distinguishing it from selective SSRIs or NRIs.
Metabolic Divergence: Activation vs. Inactivation

Nefopam undergoes extensive hepatic metabolism. The biological activity of the resulting metabolites dictates the duration and nature of the therapeutic effect.

  • Pathway A (N-Demethylation): Forms N-desmethylnefopam . This metabolite retains pharmacological activity and contributes to the analgesic effect, particularly after oral administration.

  • Pathway B (N-Oxidation): Forms This compound . This transformation introduces a polar oxygen atom to the tertiary amine, preventing the molecule from effectively binding to the hydrophobic pockets of monoamine transporters. Consequently, This compound is pharmacologically inactive.

Visualizing the Metabolic Fate

NefopamMetabolism Nefopam Nefopam (Parent) [Active Analgesic] NDesmethyl N-Desmethylnefopam [Active Metabolite] Nefopam->NDesmethyl N-Demethylation (CYP450) NOxide This compound [Inactive Metabolite] Nefopam->NOxide N-Oxidation (FMO/CYP) Glucuronide Glucuronide Conjugates [Renal Excretion] NDesmethyl->Glucuronide Conjugation NOxide->Glucuronide Conjugation

Figure 1: Metabolic bifurcation of Nefopam.[2] Green indicates retention of activity; Red indicates inactivation.

Comparative Profiling Guide

The following table contrasts the physicochemical and pharmacological properties of the parent drug versus its N-oxide metabolite.

FeatureNefopam (Parent)This compound (Metabolite)
Pharmacological Status Active (Analgesic/Antihyperalgesic)Inactive (Metabolic Waste)
Primary Mechanism Triple Reuptake Inhibition (SNDRI)None (Does not bind target)
SERT Binding (

)
29 nM (High Affinity)> 10,000 nM (Negligible)
NET Binding (

)
33 nM (High Affinity)> 10,000 nM (Negligible)
Physicochemical Nature Lipophilic (Crosses BBB effectively)Polar / Hydrophilic (Poor BBB penetration)
Pharmacokinetics (

)
1.5 – 3.0 hours~1.0 hour (Pre-systemic formation)
Clinical Utility Management of acute/chronic painBiomarker for metabolic profiling
Experimental Protocols

Since this compound is inactive, functional binding assays (e.g., radioligand displacement) are rarely performed on it. Instead, the critical experimental workflow involves LC-MS/MS quantification to distinguish the active parent from the inactive metabolite in pharmacokinetic (PK) studies.

Protocol: Simultaneous Quantification via LC-MS/MS

Objective: To resolve and quantify Nefopam and this compound in plasma to determine metabolic clearance rates.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Matrix: 200

    
    L Human Plasma.
    
  • Internal Standard (IS): Add 20

    
    L of Nefopam-d3 (
    
    
    
    g/mL).
  • Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex for 5 mins.

  • Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100

    
    L Mobile Phase.
    

2. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Waters XSelect, 2.1 x 150 mm, 3.5

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 10% B to 90% B over 6 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry Parameters (MRM Mode)

  • Ionization: ESI Positive Mode.

  • Transitions:

    • Nefopam:[2][3][4][5][6][7][8][9][10]

      
       254.1 
      
      
      
      181.1 (Quantifier).
    • This compound:

      
       270.1 
      
      
      
      181.1 (Note: Loss of oxygen often yields similar fragments; retention time separation is critical).
    • N-Desmethylnefopam:

      
       240.1 
      
      
      
      167.1.

4. Data Validation Criteria

  • Linearity:

    
     over range 1–500 ng/mL.
    
  • Resolution: this compound typically elutes earlier than Nefopam due to higher polarity. Ensure baseline resolution (

    
    ) to prevent ion suppression.
    
Mechanism of Action Diagram

MOA Synapse Synaptic Cleft Signal Increased Neurotransmission (Analgesia) Synapse->Signal Accumulation of 5-HT/NE SERT SERT (Serotonin Transporter) SERT->Synapse Reuptake blocked NET NET (Norepinephrine Transporter) NET->Synapse Reuptake blocked Nefopam Nefopam Nefopam->SERT Blocks (Ki=29nM) Nefopam->NET Blocks (Ki=33nM)

Figure 2: Mechanism of Action. Nefopam blocks transporters, increasing synaptic monoamine levels.

References
  • Kim, K. H., & Abdi, S. (2014). Rediscovery of Nefopam for the Treatment of Neuropathic Pain. Korean Journal of Pain, 27(2), 103–111.[8] Link

  • Maimon, N., et al. (2018). Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, N-desmethylnefopam, and this compound in Human Plasma and Urine. Journal of Pharmacokinetics and Pharmacodynamics, 45, 331–343. Link

  • Heel, R. C., et al. (1980). Nefopam: A Review of its Pharmacological Properties and Therapeutic Efficacy. Drugs, 19(4), 249–267. Link

  • Girard, P., et al. (2006). Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception. Pharmacological Research, 54(3), 195-202.[2] Link

  • PubChem Database. (2024). Nefopam Compound Summary. National Center for Biotechnology Information.[4] Link

Sources

Assessing the Contribution of Nefopam N-Oxide to the Overall Analgesic Effect of Nefopam: A Comparative Guide and Methodological Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the current understanding of Nefopam and its metabolite, Nefopam N-oxide, with a focus on their respective contributions to analgesia. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to investigate this critical aspect of Nefopam's pharmacology. While Nefopam is a well-established non-opioid analgesic, the precise role of its metabolites remains an area of active inquiry. This document serves as both a review of existing data and a methodological blueprint for future research aimed at elucidating the analgesic activity of this compound.

Introduction: The Enigma of Nefopam's Metabolite Activity

Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[1][2] Its mechanism of action is distinct from that of opioids and non-steroidal anti-inflammatory drugs (NSAIDs), primarily involving the inhibition of serotonin, norepinephrine, and dopamine reuptake.[3][4][5] Additionally, it modulates glutamatergic transmission through the blockade of sodium and calcium channels.[4]

Following administration, Nefopam undergoes extensive metabolism in the liver, with N-demethylation and N-oxidation being key pathways.[6] This biotransformation results in the formation of several metabolites, most notably N-desmethylnefopam and this compound.[7] While the parent drug's analgesic properties are well-documented, the pharmacological activity of its metabolites, including this compound, has not been fully characterized.[8] Some reports have yielded conflicting results regarding the analgesic potential of these metabolites in preclinical models.[8] This knowledge gap represents a significant opportunity for research, as understanding the contribution of active metabolites is crucial for a complete pharmacological profile and for predicting inter-individual variability in clinical response.

This guide will first delineate the metabolic pathway of Nefopam, then present the available data on the analgesic efficacy of the parent compound, and finally, provide detailed experimental protocols to facilitate a direct comparison with its N-oxide metabolite.

Metabolic Fate of Nefopam: The Genesis of this compound

Nefopam is extensively metabolized, with less than 5% of the parent drug excreted unchanged in the urine.[7] The primary routes of metabolism are N-demethylation and N-oxidation, catalyzed by cytochrome P450 (CYP) enzymes. Specifically, CYP1A2 and CYP2D6 have been identified as key enzymes in the metabolism of Nefopam.[7]

The formation of this compound is a result of the direct oxidation of the tertiary amine in the Nefopam molecule. This metabolic step is a common pathway for many xenobiotics containing nitrogen atoms. The resulting N-oxide can then be further metabolized or excreted. The metabolic pathway leading to the formation of this compound and N-desmethylnefopam is illustrated below.

Caption: Metabolic pathway of Nefopam.

Analgesic Profile of Nefopam: A Quantitative Overview

Nefopam has demonstrated significant analgesic effects in a variety of preclinical pain models. The table below summarizes key findings from studies that have quantified its analgesic potency. This data serves as a benchmark against which the activity of this compound can be compared.

Analgesic Assay Animal Model Route of Administration ED₅₀ (Effective Dose, 50%) Reference
Acetic Acid-Induced WrithingMouseIntraperitoneal (i.p.)1.5 ± 0.2 mg/kg[3]
Hot Plate TestChickenIntramuscular (i.m.)8.39 mg/kg

ED₅₀ values represent the dose of a drug that produces a therapeutic effect in 50% of the population.

These studies confirm the dose-dependent analgesic activity of Nefopam and provide a quantitative basis for designing experiments to assess the relative potency of this compound.

The Unresolved Question: Analgesic Contribution of this compound

To date, there is a conspicuous absence of definitive, publicly available data on the intrinsic analgesic activity of this compound. While some in vitro studies have suggested that the pharmacological profile of this compound diastereomers may mirror that of the parent compound, in vivo studies in rodents have produced conflicting and inconclusive results.[8] This lack of clarity underscores the necessity for direct, well-controlled comparative studies.

The following sections provide detailed protocols for established in vivo analgesic assays. These methods are presented as a robust framework for researchers to systematically evaluate and compare the analgesic efficacy of Nefopam and its synthesized N-oxide metabolite. The synthesis of this compound for research purposes is achievable through established chemical oxidation methods.

Experimental Protocols for Comparative Analgesic Assessment

To definitively assess the contribution of this compound to the overall analgesic effect of Nefopam, a head-to-head comparison in validated preclinical models of pain is essential. The following protocols are designed to provide a standardized approach for such an investigation.

Acetic Acid-Induced Writhing Test

This model of visceral pain is highly sensitive to a wide range of analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes is a measure of analgesic activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Swiss albino mice (20-25 g) to the experimental environment for at least one hour before testing.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Vehicle Control (e.g., normal saline)

    • Nefopam (various doses, e.g., 0.5, 1, 2, 4 mg/kg, i.p.)

    • This compound (various doses, i.p.)

    • Positive Control (e.g., Aspirin, 100 mg/kg, i.p.)

  • Drug Administration: Administer the vehicle, Nefopam, this compound, or positive control intraperitoneally.

  • Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This test assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics. The latency to a pain response (e.g., paw licking or jumping) is measured.

Step-by-Step Methodology:

  • Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Animal Acclimatization and Baseline: Gently place each mouse on the hot plate and record the baseline latency to the first sign of nociception (licking of the hind paw or jumping). A cut-off time of 30-60 seconds should be established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) should be excluded.

  • Grouping and Dosing: Group the animals as described in the writhing test and administer the respective treatments.

  • Post-Treatment Latency Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency.

  • Data Analysis: The increase in latency time is an indicator of analgesia. Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus, in this case, applied to the tail. It is a spinal reflex that is modulated by centrally acting analgesics.

Step-by-Step Methodology:

  • Apparatus: Use a tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the rat's tail.

  • Animal Acclimatization and Baseline: Gently restrain each rat and determine the baseline tail-flick latency by applying the heat source and measuring the time until the rat flicks its tail out of the beam. A cut-off time of 10-12 seconds is recommended.

  • Grouping and Dosing: Group the animals and administer the test compounds as previously described.

  • Post-Treatment Latency Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Analyze the data by calculating the % MPE as described for the hot plate test.

Experimental Workflow cluster_0 Preparation cluster_1 Experimental Phase cluster_2 Data Analysis Animal_Acclimatization Animal Acclimatization Grouping Random Animal Grouping Animal_Acclimatization->Grouping Compound_Preparation Preparation of Nefopam, This compound, & Controls Dosing Drug Administration Compound_Preparation->Dosing Grouping->Dosing Analgesic_Testing Analgesic Assays (Hot Plate, Tail-Flick, Writhing) Dosing->Analgesic_Testing Data_Collection Data Collection (Latency, Writhes) Analgesic_Testing->Data_Collection Statistical_Analysis Statistical Analysis (% Inhibition, % MPE, ED₅₀) Data_Collection->Statistical_Analysis Comparison Comparative Analysis of Nefopam vs. This compound Statistical_Analysis->Comparison

Caption: Workflow for comparative analgesic testing.

Clinical Implications and Future Directions

Determining the analgesic contribution of this compound has significant clinical implications. If this compound is found to be a potent analgesic, it could explain some of the inter-individual variability observed in patients treated with Nefopam, as differences in CYP enzyme activity would lead to varying levels of the active metabolite. Furthermore, if the N-oxide possesses a more favorable side-effect profile than the parent drug, it could be a candidate for development as a new analgesic entity.

Conversely, if this compound is found to be inactive, it would confirm that the analgesic effects of Nefopam are solely attributable to the parent compound and potentially the N-desmethyl metabolite. This would have implications for dosing strategies and the co-administration of drugs that may inhibit or induce the metabolic pathways of Nefopam.

The experimental framework provided in this guide offers a clear and robust path to answering this pivotal question in the pharmacology of Nefopam. The results of such studies will undoubtedly contribute to a more complete understanding of this unique analgesic and may pave the way for improved pain management strategies.

References

  • The Analgesic Efficacy of Nefopam in Patient-Controlled Analgesia after Laparoscopic Gynecologic Surgery: A Randomized, Double-Blind, Non-Inferiority Study. MDPI. [Link]

  • Analgesic Effect of Intravenous Nefopam for Postoperative Pain in Minimally Invasive Spine Surgery: A Randomized Prospective Study. Asian Spine Journal. [Link]

  • Rediscovery of Nefopam for the Treatment of Neuropathic Pain. The Korean Journal of Pain. [Link]

  • Nefopam - Wikipedia. [Link]

  • About nefopam. NHS. [Link]

  • Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service. [Link]

  • Nefopam New Medicine Assessment. Derbyshire Medicines Management. [Link]

  • Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers | Request PDF. ResearchGate. [Link]

  • Nefopam, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold. Anesthesiology. [Link]

  • Pharmacokinetics, distribution, metabolism, and excretion of the dual reuptake inhibitor [ 14 C]-nefopam in rats. ResearchGate. [Link]

  • What is the mechanism of Nefopam Hydrochloride? - Patsnap Synapse. [Link]

  • Nefopam | C17H19NO | CID 4450 - PubChem. [Link]

  • Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers. PubMed. [Link]

  • Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception. PubMed. [Link]

  • Nefopam and its Role in Modulating Acute and Chronic Pain. ResearchGate. [Link]

  • Cytochrome P450 metabolic intermediate complex of nefopam. PubMed. [Link]

  • Interaction of nefopam and orphenadrine with the cytochrome P-450 and the glutathione system in rat liver. PubMed. [Link]

  • Analgesic Effect of Intravenous Nefopam for Postoperative Pain in Minimally Invasive Spine Surgery: A Randomized Prospective Study. PubMed Central. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]

  • Cytochrome P450 and Non–Cytochrome P450 Oxidative Metabolism: Contributions to the Pharmacokinetics, Safety, and Efficacy of X. University of Washington. [Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. [Link]

  • (PDF) Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. ResearchGate. [Link]

  • Analgesic effects of nefopam in patients undergoing bimaxillary osteotomy: A double-blind, randomized, placebo-controlled study. PubMed. [Link]

  • Analgesic Effect of Medetomidine and Nefopam Alone or in a Combination Using HotPlate, writhing reflex and Isobolographic Analysis in Mice. ResearchGate. [Link]

Sources

comparative in vitro metabolic stability of Nefopam and Nefopam N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the in vitro metabolic stability of Nefopam and its metabolite, Nefopam N-Oxide. It synthesizes pharmacokinetic data, enzymatic mechanisms, and experimental protocols to assist researchers in drug development and DMPK (Drug Metabolism and Pharmacokinetics) assessment.[1]

Executive Summary

Nefopam exhibits moderate metabolic stability in human liver microsomes (HLM), functioning as a high-clearance drug driven primarily by CYP2D6 and CYP2C19 mediated N-demethylation.[1][2] In contrast, This compound is a minor, polar metabolite formed largely via presystemic metabolism.[1] While the parent compound undergoes extensive hepatic biotransformation (


 min in HLM), the N-oxide is pharmacokinetically distinct—appearing rapidly in plasma (

h) and undergoing renal elimination rather than significant further oxidative metabolism.
Metabolic Stability Profile

The following data contrasts the stability and clearance parameters of the parent drug against its N-oxide metabolite.

Comparative Stability Data (Human Liver Microsomes)
ParameterNefopam (Parent)This compound (Metabolite)
Metabolic Stability Class Moderate to Low Stability (High Clearance)High Stability (Renally Cleared)
In Vitro

(HLM)
43 – 69 min > 120 min (Inferred*)
Intrinsic Clearance (

)
~40 – 50 µL/min/mg proteinLow (Negligible oxidative turnover)
Primary Metabolic Route N-Demethylation (to N-desmethylnefopam)Renal Excretion / Retro-reduction
Major Enzymes CYP2D6, CYP2C19None (Formation via FMO/CYP)
Plasma Protein Binding ~73%Low (< 50% estimated due to polarity)

*Note: this compound is a polar end-product of metabolism.[1] In vitro incubation typically shows minimal loss of N-oxides unless specific reductive conditions (anaerobic + aldehyde oxidase) are applied.

Mechanistic Pathway Analysis

Nefopam metabolism is bifurcated. The dominant pathway is N-demethylation, yielding the active metabolite N-desmethylnefopam .[1][3] The minor pathway involves N-oxidation to This compound .[1]

Key Insight: The N-oxide peaks earlier in plasma than the parent drug, suggesting significant presystemic formation (intestinal or first-pass hepatic metabolism).[1][4]

Pathway Diagram

The following diagram illustrates the divergence in metabolic fate.

MetabolicPathway Nefopam Nefopam (Parent Drug) NDesmethyl N-Desmethylnefopam (Major Active Metabolite) Nefopam->NDesmethyl N-Demethylation (CYP2D6, CYP2C19) NOxide This compound (Minor Metabolite) Nefopam->NOxide N-Oxidation (FMO / CYP) Elimination Renal Excretion (Urine) NDesmethyl->Elimination Conjugation/Excretion NOxide->Nefopam Retro-reduction (Rare/Anaerobic) NOxide->Elimination High Polarity Rapid Excretion

Caption: Bifurcated metabolism of Nefopam showing the dominant demethylation pathway vs. the N-oxidation pathway.

Enzymology & Mechanism
Nefopam (Substrate)
  • Enzymes: Primarily CYP2D6 and CYP2C19 .[1]

  • Reaction: Oxidative N-demethylation.[1]

  • Clinical Relevance: Polymorphisms in CYP2D6 can significantly alter Nefopam exposure.[1] Poor metabolizers (PM) may exhibit prolonged

    
     and higher toxicity risks.[1]
    
This compound (Metabolite)
  • Formation: Mediated by Flavin-containing Monooxygenases (FMOs) or CYPs.[1]

  • Fate: N-oxides are highly polar.[1] In aerobic microsomal incubations, they are generally stable (metabolic dead ends).[1]

  • Retro-Reduction: Under anaerobic conditions (e.g., deep tissue or specific gut bacteria), N-oxides can be reduced back to the parent tertiary amine.[1] This is a critical consideration for in vivo PK modeling but rarely observed in standard aerobic HLM assays.

Experimental Protocol: Microsomal Stability Assay

To empirically verify the comparative stability of these compounds, use the following standardized protocol. This workflow ensures the differentiation between oxidative clearance (parent) and stability (N-oxide).[1]

Workflow Diagram

AssayProtocol Start Start: Compound Preparation (1 µM in Buffer) PreIncubation Pre-incubation 10 min @ 37°C (Microsomes + Buffer) Start->PreIncubation Initiation Initiation Add NADPH-Regenerating System PreIncubation->Initiation Sampling Sampling Points 0, 5, 15, 30, 45, 60 min Initiation->Sampling Quenching Quenching Add Ice-cold Acetonitrile (with IS) Sampling->Quenching Analysis LC-MS/MS Analysis Quantify Parent Remaining Quenching->Analysis Calculation Calculate CL_int & t_1/2 Analysis->Calculation

Caption: Standardized workflow for determining in vitro intrinsic clearance (


) in liver microsomes.
Detailed Methodology
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Substrate Concentration: 1 µM (to ensure first-order kinetics,

    
    ).
    
  • Incubation Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM

    
    .[1]
    
  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Procedure:

    • Pre-warm buffer and microsomes (0.5 mg/mL final) at 37°C for 10 min.

    • Initiate reaction with NADPH.[1]

    • Sample 50 µL aliquots at

      
       min.
      
    • Crucial Step: Quench immediately with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Verapamil or Warfarin).[1]

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS monitoring MRM transitions for Nefopam (

    
     254 
    
    
    
    fragment) and this compound (
    
    
    270
    
    
    195).
References
  • Nefopam Pharmacokinetics & Metabolism Source: National Institutes of Health (NIH) / PubMed Title: Pharmacokinetics, metabolism, and excretion of nefopam in healthy volunteers.[1][4][5][6] URL:[Link][1]

  • CYP450 Enzymology of Nefopam Source: ResearchGate / Springer Title: A Simultaneous Mixed-Effects Pharmacokinetic Model for Nefopam, N-desmethylnefopam, and this compound.[1] URL:[Link][1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Nefopam N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Nefopam N-Oxide (CAS: 66091-32-5) is a primary metabolite and synthetic impurity of the non-opioid analgesic Nefopam. While often handled in milligram quantities for pharmacokinetic (PK) studies or as a reference standard, its structural integrity as a benzoxazocine derivative requires strict adherence to pharmaceutical waste protocols.

Critical Safety Directive: Specific toxicological data for this compound is limited compared to its parent compound. Therefore, under the Precautionary Principle , this substance must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until definitive data proves otherwise. It must be assumed to share the acute toxicity and central nervous system (CNS) effects of Nefopam Hydrochloride.

PropertyData / StatusOperational Implication
CAS Number 66091-32-5Use for waste manifesting and inventory tracking.
Molecular Formula

Nitrogen-containing organic; requires high-temp incineration.
Physical State Solid (Powder)High risk of aerosolization; HEPA filtration required.
Solubility Soluble in DMSO, MethanolLiquid waste streams must be segregated as flammable solvents.
Stability Labile (N-Oxide moiety)DO NOT mix with strong reducing agents (risk of exothermic reversion).

Risk Assessment & Engineering Controls

Before disposal can occur, containment must be assured.[1] The primary risk during handling is inhalation of particulates and dermal absorption .

Hierarchy of Controls (Visualized)

HierarchyOfControls Elimination Elimination: N/A (Required for Study) Engineering Engineering: Class II Biosafety Cabinet (BSC) or Vented Balance Enclosure Elimination->Engineering If unavoidable Admin Admin: SOP Training + Waste Segregation Engineering->Admin Support with PPE PPE: Double Nitrile Gloves + N95/P100 + Tyvek Sleeves Admin->PPE Last line of defense

Figure 1: Operational hierarchy for handling this compound. Note that PPE is the final barrier, not the first.

Pre-Disposal Protocol: Segregation & Stabilization

Effective disposal begins at the bench. N-oxides possess unique chemical reactivities that dictate specific segregation rules to prevent unplanned reactions in waste drums.

Chemical Incompatibility

This compound contains a coordinate covalent bond between nitrogen and oxygen (


).
  • Incompatible with Reducing Agents: Avoid mixing with hydrides (e.g.,

    
    , 
    
    
    
    ) or active metals. These can strip the oxygen, reverting the compound to Nefopam and generating heat.
  • Incompatible with Acylating Agents: Can lead to Polonovski-type rearrangements, potentially creating unstable intermediates.

Waste Stream Segregation
Waste TypeContainer SpecificationLabeling Requirement
Solid Waste (Pure substance, heavily contaminated wipes)HDPE Wide-Mouth Jar (Amber preferred)"Hazardous Waste: Toxic Solid (this compound)"
Liquid Waste (HPLC effluent, stock solutions)Glass or HDPE Carboy (compatible with solvent)"Hazardous Waste: Flammable/Toxic (Contains this compound)"
Trace Debris (Gloves, weigh boats)Yellow Chemotherapy/Trace Waste Bag"Trace Pharmaceutical Waste"

Disposal Workflow (Step-by-Step)

The Golden Rule: Never dispose of this compound down the drain. It is a pharmaceutical pollutant that must be thermally destroyed.

Step 1: Deactivation (Spill/Residue Context Only)

Note: For bulk disposal, skip to Step 2. Do not attempt bulk chemical deactivation in the lab. If a minor spill occurs (<100 mg):

  • Isolate: Cover the spill with a solvent-dampened pad (Methanol) to prevent dust.

  • Clean: Wipe the area 3x with a soap/water solution.

  • Verify: If available, use UV light (Nefopam absorbs UV) to check for residue, though analytical swabbing is preferred for safety validation.

Step 2: Packaging for Off-Site Disposal
  • Primary Container: Place the substance in a screw-top vial. Tape the cap with Parafilm to prevent loosening due to vibration during transport.

  • Secondary Containment: Place the vial into a larger HDPE jar filled with an absorbent (vermiculite or charcoal). This acts as a shock absorber and a spill mitigator.

  • Manifesting:

    • US RCRA Status: Nefopam is not P-listed or U-listed. However, it should be manifested as "Non-RCRA Regulated Hazardous Waste (Pharmaceutical)" or "State-Regulated Hazardous Waste" depending on local laws (e.g., California).

    • DOT Shipping Name: UN 2811, Toxic solids, organic, n.o.s. (this compound), 6.1, PG III.

Step 3: Final Destruction (Incineration)

Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Required Method: High-Temperature Incineration.

  • Why: Incineration at >1000°C ensures the complete destruction of the benzoxazocine ring system, preventing the release of active pharmacophores into the water table [1].

Disposal Decision Logic

DisposalWorkflow Start Waste Generation Type State? Start->Type Solid Solid/Powder Type->Solid Liquid Liquid (Solvent) Type->Liquid Segregate Segregate from Reducing Agents Solid->Segregate Liquid->Segregate Pack Double Containment (Vial inside Jar) Segregate->Pack Label Label: Toxic/Pharma Waste Pack->Label Vendor Licensed TSDF Label->Vendor Method High-Temp Incineration Vendor->Method

Figure 2: Chain of custody for this compound waste. The process ends exclusively with incineration.

Emergency Response (Spill Scenario)

In the event of a powder spill outside a containment hood:

  • Evacuate: Clear the immediate area (radius of 10 ft).

  • PPE Up: Don a Tyvek suit, double nitrile gloves, and a full-face respirator with P100 cartridges.

  • Contain: Do not dry sweep. This generates dust.

  • Capture:

    • Cover spill with wet paper towels (water/detergent mix).

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with a 10% bleach solution followed by water. Note: Bleach is an oxidizer and is generally safe with N-oxides, aiding in degradation.

Regulatory Context & Scientific Justification

Why Incineration?

Pharmaceuticals, particularly stable ring structures like benzoxazocines, are often "pseudopersistent" in the environment. Standard wastewater treatment plants (WWTPs) are not designed to filter these complex organics. Releasing Nefopam residues into the sewer system risks bioaccumulation in aquatic life, where it can exert analgesic or sedative effects on non-target species [2].

US EPA Compliance (Subpart P)

Under the EPA’s "Management Standards for Hazardous Waste Pharmaceuticals" (40 CFR Part 266 Subpart P), healthcare and research facilities are prohibited from sewering hazardous pharmaceutical waste. While Nefopam is not a "listed" acute hazardous waste (P-list), best practice dictates managing it under the same rigorous standards to ensure "cradle-to-grave" liability protection [3].

References

  • Matthews Environmental Solutions. (2025). Pharmaceutical Waste Incineration: A Safe and Secure Solution.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[3][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[5] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nefopam N-Oxide
Reactant of Route 2
Nefopam N-Oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.